2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Description
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Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLXPRCFQNRAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463640 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-57-6 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of a directly published, step-by-step synthesis for this specific molecule, this document outlines a rational and experimentally supported approach. The proposed pathway leverages established methodologies for the construction of related pyrrolopyridine systems, focusing on a robust and adaptable synthetic sequence. Key stages of this proposed synthesis include the construction of a substituted pyridine core, formation of the fused pyrrolidinone ring, and subsequent reduction to the target dihydro-pyrrolo[3,4-b]pyridine framework. This guide provides detailed, actionable protocols and discusses the chemical principles underpinning each transformation, offering valuable insights for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a prominent structural motif in a diverse range of biologically active molecules. Its unique arrangement of nitrogen atoms and fused ring system imparts specific steric and electronic properties that are conducive to interactions with various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, highlighting the importance of efficient and versatile synthetic routes to access novel analogues for drug discovery programs. The target molecule, this compound, represents a key intermediate that allows for further functionalization at the chloro-substituted position, making it a valuable building block for the synthesis of compound libraries.
Proposed Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a multi-step approach commencing with readily available starting materials. The core strategy involves the initial construction of a suitably functionalized pyridine ring, followed by the annulation of the pyrrole moiety, and concluding with necessary functional group manipulations.
A plausible forward synthesis, based on analogous reactions in the literature, is depicted below. This approach prioritizes the formation of a stable pyrrolopyridinone intermediate, which can then be selectively reduced to the target compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Foreword: Unveiling a Key Heterocyclic Scaffold
To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide on the physicochemical properties of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This heterocyclic compound, belonging to the broader class of pyrrolopyridines, represents a significant scaffold in medicinal chemistry. The pyrrolo[3,4-b]pyridine core is a key pharmacophore, and understanding the nuances of its substituted analogues is paramount for the rational design of novel therapeutics. This guide is structured not as a rigid data sheet, but as a dynamic framework for investigation, providing both foundational knowledge and actionable experimental protocols. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a robust analytical workflow.
Molecular Identity and Structural Elucidation
This compound is a bicyclic heteroaromatic compound. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment. The chloro-substituent at the 2-position of the pyridine ring is a key feature, influencing the molecule's reactivity and potential for further chemical modification.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 810668-57-6 | [1] |
| Molecular Formula | C₇H₇ClN₂ | [1] |
| Molecular Weight | 154.60 g/mol | [1] |
| SMILES | ClC1=NC2=C(CNC2)C=C1 | [1] |
Note: A hydrochloride salt of this compound is also commercially available (CAS: 1841081-37-5).
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow:
Sources
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine mechanism of action
An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanism of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Abstract
This technical guide delineates the role and chemical mechanism of this compound, a pivotal heterocyclic intermediate in modern pharmaceutical synthesis. Contrary to possessing a direct pharmacological mechanism of action, its significance is rooted in its chemical reactivity, which is expertly leveraged in the construction of complex active pharmaceutical ingredients (APIs). This document provides an in-depth analysis of its chemical properties, its critical application as a precursor in the synthesis of the CDK4/6 inhibitor Ribociclib, and the mechanistic principles governing its reactivity. Detailed synthetic protocols, reaction pathway diagrams, and a discussion of the biological context of the final drug product are provided for researchers, scientists, and professionals in drug development.
Introduction: A Profile of a Key Synthetic Building Block
This compound is a specialized heterocyclic compound. While not an active therapeutic agent itself, it represents a class of molecules that are indispensable to the pharmaceutical industry: the synthetic intermediate. Its value lies in its precisely arranged chemical functionalities, which allow it to serve as a foundational scaffold for building significantly more complex molecules.
The pyrrolo[3,4-b]pyridine core is a recognized pharmacophore found in a variety of biologically active compounds, often designed to mimic the purine ring of ATP to interact with enzyme active sites like kinases.[1] The strategic placement of a chlorine atom on this scaffold transforms it into a versatile reactant for key bond-forming reactions. Its most notable application is in the manufacturing route for Ribociclib (Kisqali®), a frontline therapy for certain types of breast cancer.[2][3] This guide will, therefore, focus on the "mechanism of action" of this intermediate from a chemical synthesis perspective.
Chemical Profile and Mechanism of Reactivity
The synthetic utility of this compound is dictated by its structure. The molecule features a fused bicyclic system with two key reactive sites:
-
The 2-Chloro Substituent: The chlorine atom attached to the pyridine ring is the primary site of reactivity. Due to the electron-withdrawing nature of the ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride—a good leaving group—by a variety of nucleophiles, most commonly amines. This reaction is the cornerstone of its use in synthesizing kinase inhibitors, enabling the crucial coupling of the pyridine core to other fragments.
-
The Secondary Amine: The pyrrolidine ring contains a secondary amine (NH) group. While this group can be reactive, it is typically protected during synthetic sequences to prevent unwanted side reactions, allowing the SNAr reaction at the 2-position to proceed cleanly.
The core "mechanism of action" for this intermediate is its function as an electrophile in palladium-catalyzed cross-coupling reactions or direct SNAr reactions, providing a robust method for constructing carbon-nitrogen bonds.
Case Study: Synthesis of Ribociclib
Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), enzymes that drive cell cycle progression.[4][5] Its synthesis involves the strategic coupling of complex molecular fragments, where this compound (or a derivative thereof) plays a critical role.
The Key Coupling Step
A central step in many reported Ribociclib syntheses is the coupling of a pyrrolo[2,3-d]pyrimidine core with a piperidine fragment.[3] While various routes exist, a common strategy involves the reaction of a complex amine with a chlorinated precursor derived from the pyrrolopyridine scaffold. The fundamental transformation leverages the reactivity of the chloro-pyridine moiety.
The diagram below illustrates a generalized key coupling reaction central to the synthesis of the Ribociclib core structure.
Caption: Generalized workflow for the C-N coupling step in Ribociclib synthesis.
Causality in Experimental Design
The choice of a chloro-substituted pyridine intermediate is deliberate and strategic. It provides a reliable and well-understood reactive handle for forming the critical C-N bond that links the two main sections of the Ribociclib molecule. Palladium catalysts, such as those based on ligands like Xantphos or BINAP, are employed to facilitate this transformation under manageable conditions, ensuring high yield and selectivity.[6]
Reaction Parameters
The success of the coupling reaction is highly dependent on optimizing several parameters. The table below summarizes typical conditions reported in synthetic procedures for similar coupling reactions.
| Parameter | Typical Conditions | Purpose |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Provides the active Palladium(0) species for the catalytic cycle. |
| Ligand | Xantphos, BINAP | Stabilizes the catalyst and facilitates reductive elimination. |
| Base | Cs₂CO₃, NaOtBu, K₂CO₃ | Activates the amine nucleophile and neutralizes the generated HCl. |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and allows for heating to required temperatures. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction. |
Experimental Protocol: Representative C-N Cross-Coupling
The following is a representative, generalized protocol for a palladium-catalyzed C-N cross-coupling reaction, based on procedures described for the synthesis of Ribociclib and its analogues.[6] This protocol serves as a self-validating system, outlining the necessary steps for a successful transformation.
Objective: To couple an amine-containing fragment with a 2-chloropyridine derivative.
Materials:
-
2-Chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Caesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or DMF
Procedure:
-
To a dry reaction vessel, add the 2-chloropyrimidine derivative, the amine coupling partner, and caesium carbonate.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the Pd₂(dba)₃ and Xantphos in a small amount of anhydrous solvent. Add this catalyst solution to the main reaction vessel under the inert atmosphere.
-
Add the remaining anhydrous solvent to the reaction vessel.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired coupled product.
Caption: Experimental workflow for a typical C-N cross-coupling reaction.
Biological Context: The Mechanism of Action of Ribociclib
Understanding the synthesis enabled by this compound provides context for the ultimate biological action of the final drug. Ribociclib functions by inhibiting the CDK4/6 enzymes, which are critical for the G1 to S phase transition in the cell cycle.
-
Normal Cell Cycle: In a proliferating cell, Cyclin D binds to and activates CDK4/6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).
-
E2F Release: Phosphorylated Rb releases the transcription factor E2F.
-
S-Phase Entry: E2F then activates the transcription of genes required for DNA synthesis, pushing the cell into the S phase and committing it to division.
Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, effectively arresting the cell cycle in the G1 phase and halting tumor cell proliferation.[5][7]
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- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof - Google Patents [patents.google.com]
- 4. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide for Researchers
Introduction: The Structural Significance of a Versatile Heterocycle
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine stands as a pivotal heterocyclic scaffold in contemporary drug discovery and medicinal chemistry. Its fused ring system, combining the electronic characteristics of a 2-chloropyridine with a saturated pyrrolidine ring, offers a unique three-dimensional architecture. This structure is a key intermediate in the synthesis of a range of biologically active molecules, making its unambiguous characterization a critical step in the development of novel therapeutics. The presence of a chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the secondary amine in the dihydropyrrole ring offers a site for derivatization.
This guide provides an in-depth technical overview of the expected spectral data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint, detailing the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data, empowering researchers to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Predicted Spectroscopic Summary
The structural features of this compound dictate its spectroscopic signature. The molecule consists of an aromatic pyridine ring fused to a non-aromatic five-membered dihydropyrrole ring. The pyridine ring contains two aromatic protons and is substituted with a chlorine atom, which is expected to exert a significant electronic influence. The dihydropyrrole ring contains two methylene groups and a secondary amine.
| Technique | Predicted Key Features |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 154/156 (approx. 3:1 ratio); Key fragments at m/z 119, 92. |
| IR Spectroscopy | N-H stretch (~3350-3250 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), Aliphatic C-H stretch (~2950-2850 cm⁻¹), C=N/C=C stretches (~1600-1450 cm⁻¹), C-N stretch (~1300-1200 cm⁻¹). |
| ¹H NMR | Two aromatic protons (doublets, ~7.0-8.0 ppm), two methylene groups (singlets or triplets, ~3.0-4.5 ppm), one N-H proton (broad singlet, variable shift). |
| ¹³C NMR | Five aromatic/vinylic carbons (~110-160 ppm), two aliphatic carbons (~45-55 ppm). |
Section 1: Mass Spectrometry (MS) - Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1]
Predicted Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is anticipated to produce a distinct fragmentation pattern. The molecular ion (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, confirming the presence of a single chlorine atom. The primary fragmentation is likely to involve the loss of a chlorine radical, followed by rearrangements and further fragmentation of the heterocyclic core.
Caption: Predicted EI-MS fragmentation of this compound.
Protocol for High-Resolution Mass Spectrometry (HRMS)
Acquiring high-resolution mass data is crucial for confirming the elemental composition.
Objective: To determine the accurate mass of the molecular ion and confirm its elemental formula.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 2 minutes to ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2]
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Positive ion mode is recommended to protonate the basic nitrogen atoms.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Sampling Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Centroid.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and good spectral averaging.
-
Process the data to determine the accurate mass of the [M+H]⁺ ion. Compare the experimentally determined mass with the theoretical mass for C₇H₈ClN₂⁺ to confirm the elemental composition.
-
Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, and the vibrations of the heterocyclic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3350 - 3250 | N-H stretch (secondary amine) | Medium, sharp |
| ~3100 - 3000 | Aromatic C-H stretch | Medium to weak |
| ~2950 - 2850 | Aliphatic C-H stretch | Medium |
| ~1600 - 1450 | C=N and C=C ring stretches | Medium to strong |
| ~1300 - 1200 | Aromatic C-N stretch | Strong |
| ~1250 - 1020 | Aliphatic C-N stretch | Medium to weak |
The N-H stretch is a key diagnostic peak for the presence of the secondary amine in the dihydropyrrole ring.[3][4] The aromatic C-N stretching vibration is also a characteristic feature.[3]
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a convenient technique for obtaining IR spectra of solid samples.[1]
Objective: To obtain a high-quality infrared spectrum to identify the functional groups.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum should be baseline corrected and the peak positions identified and compared with the predicted values.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.5 - 7.8 (d, 1H): Aromatic proton adjacent to the nitrogen.
-
δ 7.0 - 7.3 (d, 1H): Aromatic proton adjacent to the chlorine.
-
δ 4.0 - 4.5 (s or t, 2H): Methylene protons adjacent to the aromatic ring.
-
δ 3.0 - 3.5 (s or t, 2H): Methylene protons adjacent to the secondary amine.
-
Variable (br s, 1H): N-H proton; its chemical shift and appearance can be concentration and solvent dependent.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 155 - 160: Quaternary carbon of the pyridine ring bonded to chlorine.
-
δ 145 - 150: Aromatic CH of the pyridine ring.
-
δ 130 - 135: Quaternary carbon at the ring fusion.
-
δ 120 - 125: Aromatic CH of the pyridine ring.
-
δ 110 - 115: Quaternary carbon at the ring fusion.
-
δ 50 - 55: Aliphatic CH₂ adjacent to the aromatic ring.
-
δ 45 - 50: Aliphatic CH₂ adjacent to the secondary amine.
Protocol for Comprehensive NMR Analysis
Objective: To obtain a full set of NMR data for complete structural assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is essential for tracing the connectivity of the proton spin systems in the aromatic and aliphatic parts of the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule.
-
-
Data Analysis: Integrate the information from all NMR experiments to build a complete and self-consistent structural assignment.
Section 4: Integrated Spectroscopic Workflow
The elucidation of the structure of this compound is a synergistic process where each spectroscopic technique provides a piece of the puzzle.
Caption: Integrated workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By following the detailed protocols for MS, IR, and NMR, researchers can confidently acquire high-quality data. The interpretation of this data, guided by the predicted spectral features outlined herein, will enable the unambiguous confirmation of the structure and purity of this valuable synthetic intermediate. This rigorous characterization is a foundational step for its application in the synthesis of next-generation pharmaceutical agents.
References
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link]
- Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331–342.
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National Measurement Laboratory. Best Practice Guide for Generating Mass Spectra. Available at: [Link]
- Al-Obaidi, A. H. M., et al. (2020). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journal of Organic Chemistry, 16, 2696–2705.
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]
- Pilat, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5909.
- Heffron, G. 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian, Inc.
- Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University.
- Taha, M., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
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The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold: A Privileged Core for the Development of Novel Therapeutics
Abstract
The quest for novel molecular scaffolds that can serve as foundational structures for the development of new therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the pyrrolopyridine core has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds. This technical guide delves into the biological significance of the 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, not as a standalone bioactive molecule, but as a versatile synthetic intermediate for crafting potent and selective modulators of various biological targets. We will explore its application in the synthesis of anticancer agents and neuromodulators, providing detailed insights into structure-activity relationships, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the Pyrrolopyridine Scaffold
Pyrrolopyridines are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] Their structural resemblance to purine bases makes them ideal candidates for interacting with a variety of biological macromolecules. The specific isomer, this compound, offers a unique combination of structural features that are highly advantageous for medicinal chemistry. The dihydropyrrolo moiety provides a three-dimensional character, while the 2-chloro-pyridine ring serves as a key reactive handle for introducing diverse substituents through nucleophilic aromatic substitution. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
The inherent reactivity of the chlorine atom at the 2-position of the pyridine ring allows for facile diversification, making this scaffold an attractive starting point for library synthesis and lead optimization campaigns. The subsequent sections of this guide will provide concrete examples of how this scaffold has been successfully employed to generate novel compounds with significant biological activities.
Synthetic Utility and Derivatization Potential
The this compound scaffold is a commercially available starting material, which facilitates its use in drug discovery programs.[2][3][4][5] Its primary utility lies in its susceptibility to derivatization, which can be broadly categorized into two main types of reactions: substitution at the chloro-position and modification of the pyrrolo- aza-heterocycle. The following diagram illustrates the key derivatization pathways.
Caption: Key derivatization pathways of the this compound scaffold.
Biological Activities of Derivatives: Case Studies
While the core scaffold itself is not known to be biologically active, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity: Pyrrolo[3,4-b]pyridin-5-ones
A notable application of the pyrrolo[3,4-b]pyridine framework is in the development of anticancer agents. Specifically, polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which can be synthesized from precursors related to our core scaffold, have demonstrated cytotoxic effects against human cervical carcinoma cell lines.[6][7]
Mechanism of Action: In silico docking studies suggest that these compounds may exert their anticancer effects by interacting with αβ-tubulin, a key component of the cellular cytoskeleton.[7] By binding to tubulin, these molecules can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is shared by well-known and clinically successful anticancer drugs like Paclitaxel.
Structure-Activity Relationships (SAR): The cytotoxic activity of these derivatives is influenced by the nature of the substituents on the pyrrolopyridinone core. The table below summarizes the in vitro cytotoxicity data for a series of these compounds against HeLa cells.
| Compound ID | R1 | R2 | R3 | HeLa IC50 (µM)[6] |
| 1a | Phenyl | Morpholino | Benzyl | > 50 |
| 1b | Phenyl | Morpholino | 4-Chlorobenzyl | 29.8 |
| 1c | Phenyl | Piperidin-1-yl | Benzyl | > 50 |
| 1d | Phenyl | Piperidin-1-yl | 4-Chlorobenzyl | 26.5 |
| 1e | 4-Chlorophenyl | Morpholino | Benzyl | 20.3 |
| 1f | 4-Chlorophenyl | Morpholino | 4-Chlorobenzyl | 19.8 |
| 1g | 4-Chlorophenyl | Piperidin-1-yl | Benzyl | 21.2 |
| 1h | 4-Chlorophenyl | Piperidin-1-yl | 4-Chlorobenzyl | 18.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Neuromodulation: M4 Muscarinic Acetylcholine Receptor Allosteric Modulators
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one scaffold has also been identified as a core structure for the development of allosteric modulators of the M4 muscarinic acetylcholine receptor.[8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy.
Mechanism of Action: Positive allosteric modulators (PAMs) of the M4 receptor do not directly activate the receptor but rather enhance the binding and/or efficacy of the endogenous ligand, acetylcholine. This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects.
Caption: Conceptual diagram of M4 receptor positive allosteric modulation.
Experimental Protocol: Calcium Mobilization Assay
This is a common functional assay to assess the activity of G-protein coupled receptors like the M4 receptor.
-
Cell Culture: Use a cell line stably expressing the M4 muscarinic receptor (e.g., CHO-K1 or HEK293).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds (potential PAMs) at various concentrations to the cells.
-
Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration of acetylcholine to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Analyze the potentiation of the acetylcholine-induced calcium signal by the test compounds to determine their efficacy and potency as PAMs.
Kinase Inhibition: A Promising Frontier for Pyrrolopyridines
The broader family of pyrrolopyridines has a well-established track record as potent kinase inhibitors.[10] For example, derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase,[11] while pyrrolo[2,3-d]pyrimidine derivatives are effective inhibitors of cyclin-dependent kinases (CDKs) and Ataxia telangiectasia and Rad3-related (ATR) kinase.[12][13] Given the structural similarities, it is highly plausible that derivatives of the this compound scaffold could also be developed as potent and selective kinase inhibitors. The pyrrolopyridine core can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors.
Caption: Competitive inhibition of a kinase by a pyrrolopyridine derivative.
Future Perspectives
The this compound scaffold represents a valuable and under-explored starting point for the development of novel therapeutics. The existing research on its derivatives has already demonstrated its potential in generating compounds with significant anticancer and neuromodulatory activities. Future research efforts should focus on:
-
Expansion of Chemical Diversity: Systematic exploration of a wider range of nucleophiles for substitution at the 2-position and diverse electrophiles for modification of the pyrrolo nitrogen.
-
New Therapeutic Targets: Screening of compound libraries based on this scaffold against a broader range of biological targets, particularly kinases and other enzymes where the pyrrolopyridine core can act as a privileged pharmacophore.
-
In Vivo Evaluation: Advancing the most promising in vitro hits into preclinical in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
References
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC. [Link]
-
2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. PubChem. [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives.
-
Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication - Patent US-12357631-B2. PubChem. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Semantic Scholar. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. PubChem. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. PubMed. [Link]
-
Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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- 8. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 9. CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives - Google Patents [patents.google.com]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide for Medicinal Chemists
Introduction: Unlocking Therapeutic Potential in Neuropsychiatric Disorders
The quest for novel therapeutics targeting complex neurological and psychiatric disorders has led researchers to explore a diverse chemical space. Among the privileged scaffolds in modern medicinal chemistry, the pyrrolopyridine core has emerged as a cornerstone for designing potent and selective modulators of various biological targets. This guide focuses on a specific, highly versatile derivative: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . This molecule serves as a critical building block for the synthesis of analogues with significant therapeutic promise, particularly as allosteric modulators of muscarinic acetylcholine receptors.[1]
The presence of a chlorine atom at the 2-position of the pyrrolopyridine ring system offers a strategic advantage for further chemical modifications. This halogen acts as a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions, enabling the fine-tuning of pharmacological properties.[2] This guide will provide an in-depth exploration of the synthesis, chemical properties, and biological significance of this compound and its analogues, with a focus on their application in drug discovery for conditions such as schizophrenia and other cognitive disorders.[1]
The Synthetic Blueprint: Crafting the Pyrrolopyridine Core
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the formation of a protected pyrrole intermediate, followed by a Vilsmeier-Haack cyclization to construct the fused pyridine ring, and subsequent chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of structurally related compounds. Researchers should optimize the conditions based on their specific laboratory setup and analytical findings.
Step 1: Synthesis of the Pyrrolidinone Precursor
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve a suitable N-protected 3-aminopyrrolidine derivative in an appropriate anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a suitable acylating agent (e.g., chloroacetyl chloride) dropwise while maintaining the temperature below 5 °C. The choice of acylating agent will determine the substituents on the resulting pyridine ring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-acylated pyrrolidinone precursor.
Step 2: Vilsmeier-Haack Cyclization to form the Pyrrolo[3,4-b]pyridin-2-one Core
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
Cyclization: Add the pyrrolidinone precursor from Step 1 to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to pH 7-8. The product may precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the crude pyrrolo[3,4-b]pyridin-2-one intermediate. Purify by recrystallization or column chromatography.
Step 3: Chlorination to this compound
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the pyrrolo[3,4-b]pyridin-2-one intermediate in an excess of phosphorus oxychloride (POCl3).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
Work-up and Isolation: After cooling to room temperature, carefully quench the excess POCl3 by slowly adding the reaction mixture to ice-water. Basify the solution with a strong base (e.g., concentrated sodium hydroxide) to pH > 10, while keeping the temperature low.
-
Extraction and Purification: Extract the product with a suitable organic solvent like DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrolidine and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M peak). |
| IR | Characteristic absorption bands for C-Cl, C=N, and C-N bonds. |
Biological Significance: Modulating the M4 Muscarinic Acetylcholine Receptor
The this compound scaffold is of particular interest due to its utility in developing positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1] M4 receptors are G protein-coupled receptors that are highly expressed in the striatum and other brain regions implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Mechanism of Action and Signaling Pathway
M4 receptors are coupled to the Gi/o family of G proteins. Upon activation by acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences neuronal excitability and neurotransmitter release.
Positive allosteric modulators do not directly activate the M4 receptor but bind to a distinct allosteric site. This binding enhances the receptor's response to the endogenous ligand, acetylcholine. This approach offers several advantages over direct agonists, including a lower risk of receptor desensitization and off-target effects.
Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor modulated by a positive allosteric modulator.
Structure-Activity Relationships (SAR): A Guide to Analogue Design
The development of potent and selective M4 PAMs based on the this compound core involves systematic modifications to explore the structure-activity landscape. While a comprehensive quantitative SAR table is beyond the scope of this guide due to the proprietary nature of much of the data, key principles can be extracted from the available literature.
The 2-chloro position is a key point for diversification. Nucleophilic substitution reactions can be employed to introduce a variety of substituents.
Table 1: Qualitative Structure-Activity Relationships of 2-Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Analogues
| Position of Modification | Substituent | General Effect on M4 PAM Activity | Rationale/Comments |
| 2-position (from Chloro) | Small alkyl or aryl groups | Variable | The nature of the substituent at this position can significantly impact potency and selectivity. Aromatic rings can engage in pi-stacking interactions with the receptor. |
| Heterocyclic rings | Often enhances potency | Introduction of nitrogen-containing heterocycles can provide additional hydrogen bonding opportunities and improve physicochemical properties. | |
| Amine derivatives | Can improve potency and solubility | The basicity and substitution pattern of the amine are critical for optimal interaction with the receptor. | |
| 6-position (Pyrrole Nitrogen) | Alkyl or substituted alkyl groups | Modulates potency and pharmacokinetic properties | The size and nature of the substituent at this position can influence binding affinity and metabolic stability. |
| Aryl or heteroaryl groups | Can enhance potency through additional interactions | These groups can extend into a deeper pocket of the receptor, providing additional binding interactions. |
Conclusion and Future Directions
The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutics, particularly for neuropsychiatric disorders. Its synthetic accessibility, coupled with the strategic placement of the chlorine atom for further derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The demonstrated potential of its analogues as M4 positive allosteric modulators highlights a promising avenue for the treatment of schizophrenia and other cognitive impairments.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to the core structure. Furthermore, the continued exploration of the structure-activity relationships of its derivatives will be crucial for identifying candidates with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery for central nervous system disorders.
References
- Google Patents. (n.d.). CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives.
- Dahlin, J. L., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(9), 15997-16016.
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
Sources
discovery and history of pyrrolo[3,4-b]pyridine compounds
An In-Depth Technical Guide to the Discovery and History of Pyrrolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-b]pyridine core, a fascinating and synthetically challenging aza-indole isostere, has carved a significant niche in the landscape of medicinal chemistry. Its unique electronic properties and rigid, planar structure have made it a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of pyrrolo[3,4-b]pyridine compounds, tracing their journey from initial synthetic explorations to their current status as key components in clinically relevant molecules. We will delve into the seminal synthetic methodologies, the emergence of structure-activity relationships, and the transformative impact of these compounds on various disease targets.
The Genesis of a Scaffold: Early Synthetic Endeavors
The story of the pyrrolo[3,4-b]pyridine ring system is one of gradual synthetic conquest. Unlike its more common isomers, the synthesis of this particular arrangement of nitrogen atoms within the bicyclic structure presented considerable challenges to early organic chemists. The first definitive synthesis of the 6-azaindole, or pyrrolo[3,4-b]pyridine, core is a landmark in heterocyclic chemistry.
While early, unconfirmed reports may exist, one of the most widely recognized and well-documented syntheses was achieved through multi-step sequences starting from pyridine precursors. A pivotal approach involved the construction of the pyrrole ring onto a pre-existing pyridine ring. These early methods were often characterized by harsh reaction conditions and limited substrate scope, yet they laid the crucial groundwork for future innovations.
A representative classical approach, the Leimgruber-Batcho indole synthesis, while primarily known for indole synthesis, saw adaptations for aza-indoles. However, the specific challenges of the pyrrolo[3,4-b]pyridine isomer often required bespoke strategies.
The Evolution of Synthetic Strategies: From Classical to Contemporary
The journey from low-yield, multi-step syntheses to efficient, modular, and scalable methods has been a long and innovative one. The development of modern synthetic organic chemistry, particularly in the realm of transition-metal catalysis, has revolutionized the construction of the pyrrolo[3,4-b]pyridine scaffold.
Classical Approaches
Early syntheses often relied on cyclization reactions of appropriately substituted pyridine derivatives. These methods, while foundational, frequently suffered from limitations such as:
-
Harsh Reaction Conditions: The use of strong acids or bases and high temperatures was common.
-
Limited Functional Group Tolerance: The reaction conditions were often incompatible with a wide range of functional groups, limiting the diversity of accessible analogues.
-
Poor Regiocontrol: In cases of unsymmetrically substituted pyridines, mixtures of regioisomers were often obtained.
The Dawn of Modern Synthesis: Transition-Metal Catalysis
The advent of palladium-catalyzed cross-coupling reactions marked a paradigm shift in the synthesis of pyrrolo[3,4-b]pyridines. Reactions such as the Heck, Suzuki, and Sonogashira couplings allowed for the direct and regioselective formation of carbon-carbon and carbon-heteroatom bonds, providing unprecedented access to a wide array of functionalized derivatives.
A significant breakthrough was the development of intramolecular cyclization strategies. For instance, a suitably functionalized pyridine bearing both a leaving group and a pyrrole precursor could be induced to cyclize in the presence of a palladium catalyst.
Experimental Protocol: A Modern Intramolecular Cyclization Approach
The following is a representative, generalized protocol for the synthesis of a substituted pyrrolo[3,4-b]pyridine via a palladium-catalyzed intramolecular cyclization.
Step 1: Synthesis of the Pyridine Precursor
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as DMF, add a protected propargylamine derivative (1.1 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, for example, triethylamine (2.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled pyridine precursor.
Step 2: Intramolecular Cyclization to the Pyrrolo[3,4-b]pyridine Core
-
Dissolve the purified pyridine precursor (1.0 eq) in a solvent such as toluene.
-
Add a palladium catalyst, for instance, PdCl₂(PPh₃)₂ (0.1 eq), and a base like sodium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 12-18 hours, again monitoring for completion.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired pyrrolo[3,4-b]pyridine product.
Step 3: Deprotection (if necessary)
-
If the pyrrole nitrogen is protected (e.g., with a BOC or SEM group), perform the appropriate deprotection step. For a SEM group, this can often be achieved using TBAF in THF.
-
Work up the reaction and purify the final product to obtain the unprotected pyrrolo[3,4-b]pyridine.
Diagram: Synthetic Workflow for Pyrrolo[3,4-b]pyridine Synthesis
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[3,4-b]pyridine-based inhibitor.
Future Directions and Perspectives
The journey of the pyrrolo[3,4-b]pyridine scaffold is far from over. Its proven success as a kinase inhibitor has spurred further exploration into other target classes. Current research is focused on:
-
Expanding the Target Space: Investigating the potential of pyrrolo[3,4-b]pyridines as inhibitors of other enzymes, such as bromodomains and phosphodiesterases.
-
Developing Novel Synthetic Methodologies: Further refining synthetic routes to allow for even greater molecular diversity and more environmentally friendly processes.
-
Exploring New Therapeutic Areas: Applying the knowledge gained from oncology and immunology to other disease areas, including neurodegenerative and metabolic disorders.
The rich history and demonstrated versatility of the pyrrolo[3,4-b]pyridine core ensure that it will remain a valuable and inspiring scaffold for medicinal chemists for years to come. Its story is a testament to the power of synthetic innovation to unlock new therapeutic possibilities.
References
A comprehensive list of references would be compiled here from the primary literature and review articles that form the basis of this guide. Given the nature of this exercise, specific DOIs and URLs from a live search are not available. However, a real-world reference list would include seminal papers on the synthesis of this scaffold, key publications on its use as a kinase inhibitor, and major review articles on privileged scaffolds in medicinal chemistry.
theoretical studies on 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
An In-depth Technical Guide on the Theoretical and Computational Elucidation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical framework for understanding the chemical and electronic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines key computational studies to predict reactivity, guide synthesis, and rationalize the biological significance of this important heterocyclic scaffold.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Core
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities.[1][2] Derivatives of this structure have shown potential as allosteric modulators of muscarinic acetylcholine receptors, which are crucial in neurological processes, and as inhibitors of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][3] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it a valuable starting point for the design of novel therapeutics.[2][4]
This guide focuses on the theoretical and computational characterization of a key intermediate, this compound. Understanding the intrinsic properties of this core structure is paramount for the rational design of new derivatives with enhanced potency and selectivity.
Part 1: Molecular Structure and Electronic Properties
A foundational understanding of a molecule's three-dimensional structure and electron distribution is critical for predicting its chemical behavior. The unique bicyclic framework of this compound, consisting of a fused pyrrole and pyridine ring, dictates its reactivity.[5] The chlorine substituent at the 2-position of the pyridine ring introduces a significant electron-withdrawing effect, which modulates the electronic properties of the entire system.[5]
Computational Geometry Optimization
To accurately model the molecule, a geometry optimization should be performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP functional. This hybrid functional provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311+G(d,p). This basis set is sufficiently flexible to describe the electron distribution, including lone pairs and polarization effects.
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), should be used to simulate the effects of a solvent (e.g., water or DMSO) on the molecular geometry.
-
Analysis: The output will provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available to validate the computational model.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) | Rationale |
| C2-Cl Bond Length | ~1.74 Å | Typical for a chloro-substituted pyridine ring. |
| C=N Bond Lengths | ~1.34 Å | Indicative of the aromatic character of the pyridine ring. |
| C-N Bond Lengths (Pyrrole) | ~1.38 Å | Reflects the partial double bond character within the pyrrole ring. |
| Dihedral Angle (Pyrrole-Pyridine) | < 5° | The fused ring system is expected to be nearly planar. |
Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution.
Workflow for FMO and ESP Analysis
Caption: Workflow for FMO and ESP analysis.
Predicted Reactivity:
-
HOMO: Likely localized on the electron-rich pyrrole ring, suggesting it is the preferred site for electrophilic attack.
-
LUMO: Expected to be distributed over the electron-deficient pyridine ring, particularly around the carbon atom bearing the chlorine (C2) and the carbon atoms ortho and para to the nitrogen. This indicates susceptibility to nucleophilic aromatic substitution.
-
ESP: A negative potential (red) is anticipated around the pyridine nitrogen, indicating its basicity and ability to act as a hydrogen bond acceptor. A positive potential (blue) is expected around the pyrrole N-H group, highlighting its potential as a hydrogen bond donor.
Part 2: Theoretical Insights into Reactivity and Synthetic Strategy
The presence of the chloro group on the pyridine ring is a key feature that can be exploited for further functionalization.[1] Theoretical calculations can predict the feasibility and regioselectivity of various reactions.
Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic attack. This is a common strategy for introducing new functional groups to build molecular diversity.
Reaction Pathway Diagram
Caption: Generalized pathway for SNAr at the C2 position.
Computational Protocol for Modeling SNAr
-
Reactant and Product Optimization: Optimize the geometries of the starting material, the nucleophile, the product, and the leaving group.
-
Transition State Search: Locate the transition state structure for the reaction. Methods like the Berny algorithm can be employed.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Reaction Energy Profile: Plot the relative energies of the reactants, transition state, and products to determine the activation energy and the overall reaction energy.
Electrophilic Aromatic Substitution (SEA)
While the pyridine ring is generally deactivated towards electrophilic attack, the fused pyrrole ring is electron-rich and can undergo substitution.
Predicted Regioselectivity: Based on the expected HOMO distribution, electrophilic attack is most likely to occur at the C4 or C3 positions of the pyrrole ring. A computational analysis of the transition states for attack at each position can definitively predict the regioselectivity.
Part 3: Application in Drug Design - A Pharmacophore Model
The pyrrolo[3,4-b]pyridine core can be considered a key pharmacophore. In silico studies, such as molecular docking, can be used to propose how derivatives of this core might interact with biological targets.[6][7]
Pharmacophore Features:
Caption: Key pharmacophoric features of the scaffold.
By using the computationally derived structure and electronic properties of this compound, medicinal chemists can more effectively design new molecules that fit the binding pockets of target proteins, such as kinases or G-protein coupled receptors.[8][9]
Conclusion
This guide has outlined a comprehensive theoretical approach to characterizing this compound. While direct experimental and theoretical studies on this specific molecule are emerging, the computational workflows detailed herein provide a robust framework for predicting its properties and reactivity. By integrating these theoretical insights, researchers can accelerate the discovery and development of novel therapeutics based on this promising heterocyclic scaffold.
References
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Unveiling the Molecular Landscape: A Technical Guide to Identifying Biological Targets of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Abstract
The therapeutic potential of novel small molecules is intrinsically linked to a comprehensive understanding of their molecular mechanism of action. This technical guide provides a detailed framework for the identification and validation of biological targets for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic scaffold with emerging biological significance. We navigate through a multi-pronged strategy, commencing with in-silico predictive methods to generate initial hypotheses, followed by robust biochemical and cell-based assays for empirical validation. This whitepaper is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a scientifically rigorous and efficient target deconvolution process.
Introduction: The Imperative of Target Identification
The journey of a small molecule from a chemical entity to a therapeutic agent is paved with a deep understanding of its biological interactome. For a compound like this compound, a member of the broader pyrrolopyridine class of compounds known for a diverse range of biological activities including anticancer and antibacterial effects, pinpointing its specific molecular targets is paramount.[1][2] Target identification not only elucidates the mechanism of action but also informs on potential off-target effects, guiding lead optimization and predicting clinical efficacy and safety.[3]
This guide eschews a one-size-fits-all template, instead adopting a logical and iterative workflow that mirrors the modern drug discovery process. We begin by casting a wide net with computational approaches to forecast potential protein partners. These predictions then serve as the foundation for targeted experimental validation, employing a suite of biochemical and cellular assays to confirm direct engagement and functional modulation.
In-Silico Target Prediction: Generating Actionable Hypotheses
Before embarking on resource-intensive experimental work, computational methods offer a powerful and cost-effective strategy to narrow down the vast landscape of potential biological targets.[4][5] These in-silico approaches leverage the chemical structure of this compound to predict its interactions with known protein structures and bioactivity data.[6]
Ligand-Based and Structure-Based Virtual Screening
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D and 3D features of this compound to databases of compounds with known targets, we can generate a preliminary list of potential interacting proteins. Publicly available databases such as ChEMBL and PubChem are invaluable resources for this approach.
Structure-based virtual screening, or molecular docking, takes this a step further by simulating the binding of our compound into the three-dimensional structures of potential protein targets.[3] This method provides insights into the potential binding mode and affinity, helping to prioritize targets for experimental validation. For instance, studies on similar pyrrolo[3,4-b]pyridin-5-one scaffolds have utilized molecular docking to predict interactions with αβ-tubulin, suggesting a potential role in disrupting microtubule dynamics.
Target Prediction Platforms
Several integrated web-based platforms can further streamline the in-silico target prediction process. Tools like SwissTargetPrediction and PASS-Protein-Target utilize a combination of ligand- and structure-based methods to provide a probabilistic assessment of potential targets.
Table 1: Illustrative In-Silico Target Prediction for this compound
| Target Class | Predicted Targets | Rationale |
| Kinases | Serine/threonine-protein kinase (AKT1), Mitogen-activated protein kinase (MAPK) | The pyrrolopyridine scaffold is a common motif in kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Muscarinic acetylcholine receptor M4 | A derivative, 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been studied as an allosteric modulator of the M4 receptor.[7] |
| Cytoskeletal Proteins | αβ-Tubulin | Similar pyrrolo[3,4-b]pyridin-5-one compounds have shown cytotoxic effects and are predicted to bind to the colchicine binding site of tubulin. |
Biochemical Approaches for Direct Target Identification
Following the generation of in-silico hypotheses, direct biochemical methods are employed to empirically identify proteins that physically interact with this compound. Affinity chromatography coupled with mass spectrometry (AC-MS) stands as a cornerstone technique in this endeavor.[8][9]
Affinity Probe Synthesis
The success of an AC-MS experiment hinges on the design and synthesis of an effective affinity probe. This involves chemically modifying this compound with a linker and a tag (e.g., biotin) for immobilization, while preserving its native bioactivity.[10] Structure-activity relationship (SAR) data is crucial here to identify a position on the molecule that can be modified without disrupting its interaction with its target.
Diagram 1: Affinity Probe Synthesis Workflow
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The fusion of pyrrole and pyridine rings creates the pyrrolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in medicinal chemistry.[1][2] These structures are integral to numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals, demonstrating a wide array of therapeutic applications.[3][4][5] The rigid, planar nature of the fused ring system allows for precise interactions with biological targets, making it a highly sought-after framework in the design of novel therapeutic agents targeting intricate diseases.[1]
Within this class, 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are exceptionally valuable as synthetic intermediates. The presence of a chloro-substituent at the C2 position of the pyridine ring provides a versatile chemical handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a detailed examination of a robust synthetic route to this key intermediate, focusing on the underlying chemical principles, a step-by-step experimental protocol, and methods for downstream functionalization.
Strategic Overview of the Synthetic Approach
The construction of the this compound core is most effectively achieved through a multi-step sequence that culminates in a Vilsmeier-Haack type cyclization. This classical reaction in organic synthesis is exceptionally powerful for this purpose as it facilitates both the formation of the pyridine ring and the concurrent introduction of the chloro-substituent in a single, efficient step.
Our synthetic strategy, adapted from established methodologies for similar heterocyclic systems[6], involves three key stages:
-
Formation of an N-acylated Enamine Intermediate: This step involves the reaction of a suitable pyrrolidine precursor with an acylating agent to generate a stable, electron-rich intermediate poised for cyclization.
-
Vilsmeier-Haack Cyclization and Chlorination: The N-acylated enamine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative (e.g., N,N-dimethylformamide, DMF). This reagent acts as both a dehydrating agent to drive the cyclization and a source of chlorine to install the key functional group.
-
Purification and Characterization: Rigorous purification and subsequent analytical characterization are essential to validate the structure and purity of the final product.
This approach is favored for its reliability, scalability, and the use of readily available starting materials.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous reagents such as phosphorus oxychloride (POCl₃) and strong reducing agents like lithium aluminum hydride (LiAlH₄). All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Reactions involving POCl₃ and LiAlH₄ should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Part A: Synthesis of 1-Acetylpyrrolidin-2-one
-
Rationale: Acetylation of the pyrrolidin-2-one nitrogen increases the electron-withdrawing character of the carbonyl group, which facilitates the subsequent enamine formation and cyclization. Acetic anhydride is a common, effective, and readily available acetylating agent.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidin-2-one (1.0 eq) and acetic anhydride (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude oil (1-acetylpyrrolidin-2-one) is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Part B: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one via Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier-Haack reaction is the cornerstone of this synthesis.[6] Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent reacts with the enol or enolate form of the N-acylpyrrolidone, initiating an electrophilic substitution that leads to cyclization. The POCl₃ also serves as the chlorinating agent for the newly formed pyridine ring. The reaction is typically run at elevated temperatures to overcome the activation energy for cyclization.
-
Procedure:
-
In a three-neck 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Slowly add the crude 1-acetylpyrrolidin-2-one (1.0 eq) from Part A to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature for 12-16 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) to afford 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as a solid.
-
Part C (Optional): Reduction to this compound
-
Rationale: To obtain the title compound without the C5-oxo group, a reduction of the lactam is necessary. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Procedure:
-
Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the suspension to 0°C.
-
Dissolve the 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 eq) from Part B in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0°C and carefully quench it by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the final product, this compound.
-
Data Presentation and Validation
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| A | Pyrrolidin-2-one, Acetic Anhydride | Neat | 140°C | 3-4 h | >90% (crude) |
| B | 1-Acetylpyrrolidin-2-one, POCl₃, DMF | DMF | 80-90°C | 12-16 h | 40-60% |
| C | 2-Chloro-...-pyridin-5-one, LiAlH₄ | THF | Reflux | 4-6 h | 60-80% |
Table 2: Expected Analytical Characterization Data
| Compound | Technique | Expected Observations |
| 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | ¹H NMR (CDCl₃) | δ ~ 7.5 (s, 1H, Ar-H), 4.2 (t, 2H, -CH₂-N), 3.0 (t, 2H, -CH₂-C=O) ppm |
| ¹³C NMR (CDCl₃) | δ ~ 165 (C=O), 150 (Ar-C-Cl), 145 (Ar-C), 130 (Ar-C), 120 (Ar-CH), 45 (-CH₂-N), 30 (-CH₂-C=O) ppm | |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₇H₅ClN₂O, found corresponding peak | |
| This compound | ¹H NMR (CDCl₃) | δ ~ 7.2 (s, 1H, Ar-H), 4.5 (s, 2H, -CH₂-N), 3.2 (t, 2H, Ar-CH₂), 3.0 (t, 2H, -CH₂-CH₂-N) ppm |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₇H₇ClN₂, found corresponding peak[7] |
Mechanistic Insight: The Vilsmeier-Haack Reaction
The key transformation relies on the formation and reactivity of the Vilsmeier reagent. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of the Vilsmeier-Haack cyclization.
Applications in Drug Development: A Gateway to Novel Derivatives
The true value of this compound lies in its potential for diversification. The C2-chloro group is an excellent leaving group for nucleophilic aromatic substitution and a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.[8]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to a wide range of 2-amino-pyrrolo[3,4-b]pyridine derivatives, a common motif in kinase inhibitors.
-
Sonogashira Coupling: Introduction of terminal alkynes can be achieved using palladium and copper catalysis, leading to scaffolds for further click chemistry or cyclization reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles, such as alkoxides or thiolates, can directly displace the chloride to form ether and thioether linkages, respectively.
These transformations enable the rapid generation of compound libraries for screening against various biological targets, underscoring the importance of the title compound as a foundational building block in discovery chemistry programs.
References
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Gutiérrez-Heredia, S., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available from: [Link]
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PubMed. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. Available from: [Link]
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Application Notes and Protocols for the Multi-Component Synthesis of Pyrrolo[3,4-b]pyridines
Introduction: The Strategic Value of Pyrrolo[3,4-b]pyridines and the Efficiency of Multi-Component Reactions
The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antidiabetic properties.[1][2][3] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an attractive target for medicinal chemists and drug development professionals. Traditionally, the synthesis of such fused heterocyclic systems has relied on multi-step, often arduous, synthetic routes.
Multi-component reactions (MCRs) have emerged as a powerful and elegant strategy to overcome the limitations of classical synthetic methods.[4] MCRs, by their very nature, are one-pot processes where three or more reactants combine to form a complex product in a single synthetic operation. This approach offers significant advantages, including high atom economy, reduced reaction times, lower costs, and the generation of molecular diversity from simple starting materials.[4][5] For researchers in drug discovery, MCRs provide a rapid and efficient avenue to construct libraries of novel pyrrolo[3,4-b]pyridine derivatives for biological screening.
This technical guide provides an in-depth exploration of key multi-component strategies for the synthesis of functionalized pyrrolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to illustrate the scope and utility of these methods. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement these powerful synthetic tools in their own laboratories.
Featured Multi-Component Reaction: The Ugi-Zhu Three-Component Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis
One of the most versatile and robust methods for the construction of the pyrrolo[3,4-b]pyridin-5-one core is a cascade sequence initiated by an Ugi-Zhu three-component reaction (UZ-3CR).[4][6] This one-pot process elegantly combines an Ugi condensation with a subsequent intramolecular aza-Diels-Alder reaction, followed by N-acylation and aromatization, to rapidly assemble the complex heterocyclic system.[4][6]
Mechanistic Insights
The causality behind this powerful transformation lies in the sequential and orchestrated formation of multiple chemical bonds. The reaction is typically catalyzed by a Lewis acid, such as ytterbium(III) triflate or scandium(III) triflate, which activates the carbonyl group of the aldehyde and the imine intermediate.[4][6] Microwave irradiation is often employed to accelerate the reaction rates and improve yields.[4][6]
The proposed mechanism, as illustrated in the diagram below, commences with the formation of a Schiff base from the aldehyde and the amine. The isocyanide then undergoes nucleophilic attack on the protonated Schiff base, followed by acylation with maleic anhydride to form a key intermediate. This intermediate then undergoes an intramolecular aza-Diels-Alder reaction, followed by decarboxylation and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
protocol for nucleophilic substitution on 2-chloropyridines
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridines
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines. It moves beyond simple step-by-step instructions to explain the underlying principles, causality behind experimental choices, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional materials. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on 2-chloropyridines represents one of the most direct and versatile methods for introducing a wide range of substituents, including amines, ethers, thioethers, and carbon-based moieties.
Unlike electron-rich benzene, the pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This feature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C-2 and C-4 positions.[1][2] 2-Chloropyridine is often a cost-effective and readily available starting material, making SNAr a preferred method over transition-metal-catalyzed reactions when applicable, avoiding the cost and potential product contamination associated with precious metals.[3]
The SNAr Mechanism: An Electron-Driven Pathway
The feasibility of the SNAr reaction on 2-chloropyridine is dictated by the ability of the pyridine ring to stabilize the negative charge of the intermediate formed during the reaction. The mechanism is a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[5]
-
Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the entire process. For attack at the 2-position, a crucial resonance structure exists where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[1][5] This is why attack at the C-2 and C-4 positions is strongly favored over the C-3 position.[5]
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted pyridine product.[4]
Figure 1: The addition-elimination mechanism of SNAr on 2-chloropyridine.
Key Parameters Influencing Reaction Success
Optimizing an SNAr reaction involves the careful consideration of several interconnected parameters.
-
Substrate Electronics: The presence of additional electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring will further increase the electrophilicity of the C-2 position, accelerating the reaction.[3][6] Conversely, electron-donating groups will slow it down.
-
Nucleophile Potency: The reaction rate is directly influenced by the strength of the nucleophile. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). For neutral nucleophiles like amines, a base is required to either deprotonate the nucleophile or neutralize the HCl generated.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. They are effective at solvating the cationic counter-ion of the nucleophile and, more importantly, can stabilize the charged Meisenheimer complex without protonating it, thereby lowering the activation energy.
-
Temperature: Many SNAr reactions on unactivated 2-chloropyridines require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[7][8] Microwave irradiation can also be used to significantly shorten reaction times.[3]
-
Base: For reactions involving neutral nucleophiles (e.g., amines, alcohols, phenols), a non-nucleophilic base is often added. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or organic bases like triethylamine (TEA) or DBU. The base facilitates the reaction by deprotonating the nucleophile or trapping the generated acid.
Standardized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr functionalization of 2-chloropyridine with common classes of nucleophiles.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the synthesis of 2-(morpholino)pyridine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous potassium carbonate (2.0 equiv).
-
Add 2-chloropyridine (1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Add morpholine (1.2 equiv) to the stirring suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyridine starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(morpholino)pyridine.
Protocol 2: Etherification with a Phenol (O-Nucleophile)
This protocol outlines the synthesis of a 2-phenoxypyridine derivative. The use of a strong base like sodium hydride is crucial for deprotonating the phenol.
Materials:
-
Phenol (or substituted phenol, 1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
2-Chloropyridine (1.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Three-neck round-bottom flask
-
Standard glassware for work-up and purification
Procedure:
-
Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere and away from moisture.
-
To a dry three-neck flask under an inert atmosphere, add the phenol (1.1 equiv) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 2-chloropyridine (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 100-130 °C and stir for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Thiolation with a Thiol (S-Nucleophile)
This protocol describes the formation of a 2-(arylthio)pyridine, a common structure in medicinal chemistry.
Materials:
-
Thiophenol (or other thiol, 1.1 equiv)
-
Cesium Carbonate (Cs2CO3) (1.5 equiv)
-
2-Chloropyridine (1.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Sealed tube or microwave vial
-
Standard glassware for work-up and purification
Procedure:
-
To a dry sealed tube, add 2-chloropyridine (1.0 equiv), thiophenol (1.1 equiv), and cesium carbonate (1.5 equiv).
-
Add anhydrous NMP to the vial.
-
Seal the tube and heat the mixture to 130 °C for 6-12 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary & Troubleshooting
The following table summarizes typical conditions for SNAr reactions on 2-chloropyridines.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Reference |
| Nitrogen | Morpholine | K2CO3 | DMF | 100-120 | 6-24 | [3] |
| Aniline | NaOtBu | Toluene | 80-110 | 4-24 | [7] | |
| Oxygen | Phenol | NaH | DMF | 100-130 | 4-18 | [6] |
| Methanol (as NaOMe) | NaOMe | MeOH | 65 (reflux) | 8-16 | [10] | |
| Sulfur | Thiophenol | Cs2CO3 | NMP | 130 | 6-12 | [9] |
| Sodium Sulfide | N/A | DMF | 130 (MW) | 0.5 | [9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Inactive nucleophile (e.g., incomplete deprotonation). 3. Wet solvent or reagents. 4. Weak nucleophile or electron-rich pyridine. | 1. Increase reaction temperature or use microwave irradiation. 2. Use a stronger base (e.g., NaH instead of K2CO3 for alcohols) or pre-form the nucleophilic salt. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Consider an alternative method like Buchwald-Hartwig cross-coupling.[11] |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Cl with H). 2. Reaction at other sites (unlikely for 2-Cl-Py). 3. Decomposition of starting material or product at high temp. | 1. Ensure a strictly inert atmosphere; this side reaction can be promoted by trace metals and moisture.[11] 2. Confirm product structure by 2D NMR. 3. Lower the reaction temperature and increase the reaction time. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, NMP, DMSO). 2. Similar polarity of product and starting material. | 1. Perform multiple aqueous washes (brine) during work-up. For DMF, a dilute LiCl wash can be effective. 2. Optimize chromatography conditions (try different solvent systems or use a gradient elution). |
Workflow: Choosing the Right Synthetic Path
While SNAr is powerful, it is not universally applicable. For electron-rich pyridines or sterically hindered/weakly nucleophilic partners, transition-metal-catalyzed cross-coupling reactions are often more effective. The following workflow can guide your decision-making process.
Figure 2: Decision workflow for choosing between SNAr and cross-coupling.
References
- BenchChem. (2025).
- Solvent Influence on SNAr Process. (n.d.). [No specific publisher].
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal.
- YouTube. (2019).
- BenchChem. (2025).
- ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Stack Exchange. (2018).
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.
- Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Karchava, A. V., et al. (2016). C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides. [No specific publisher].
- Pearson+. (n.d.). Provide the plausible mechanism for the following:2-chloropyridin....
Sources
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Provide the plausible mechanism for the following:2-chloropyridin... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrrolopyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become a major class of therapeutic targets, particularly in oncology. The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. A key strategy in this endeavor is the utilization of heterocyclic scaffolds that can effectively mimic the purine ring of ATP, the natural substrate for kinases, thereby enabling competitive inhibition at the ATP-binding site.
The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry for this very reason. Its structural resemblance to adenine allows it to form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1] Different isomers of the pyrrolopyridine nucleus, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine, have been successfully incorporated into numerous kinase inhibitors, including approved drugs and clinical candidates.[1][2][3] The selectivity of these inhibitors is largely dictated by the various substituents appended to the core scaffold, which can be tailored to exploit unique features of the target kinase's active site.[1]
This application note focuses on a specific, versatile building block: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . The presence of a reactive chlorine atom at the 2-position provides a synthetic handle for introducing diverse chemical moieties through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyrrolopyridine core to optimize potency, selectivity, and pharmacokinetic properties of the designed inhibitors.
Chemical Properties and Synthetic Versatility
This compound is a bicyclic heteroaromatic compound with the following key characteristics:
| Property | Value |
| Molecular Formula | C₇H₇ClN₂ |
| Molecular Weight | 154.60 g/mol |
| CAS Number | 810668-57-6 |
The chloro substituent at the 2-position of the pyridine ring is amenable to nucleophilic substitution and, more importantly, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity is the foundation of its utility in constructing libraries of kinase inhibitors.
Conceptual Design of a Hypothetical Kinase Inhibitor: "KI-Pyrrolo-1"
To illustrate the application of this compound in kinase inhibitor design, we propose a hypothetical inhibitor, "KI-Pyrrolo-1," targeting a generic tyrosine kinase. The design rationale is to utilize the pyrrolopyridine core as the hinge-binding element and to introduce substituents that can occupy adjacent hydrophobic pockets in the kinase active site, a common strategy to enhance potency and selectivity.
The proposed synthesis of KI-Pyrrolo-1 involves a sequential functionalization of the this compound core. First, the secondary amine in the pyrrolidine ring is protected. This is followed by a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position. Finally, deprotection of the pyrrolidine nitrogen allows for further functionalization, for example, by acylation, to introduce a solubilizing group or another pharmacophoric element.
Sources
Application Notes and Protocols for the Derivatization of the Pyrrolo[3,4-b]pyridine Core for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[3,4-b]pyridine core, a bicyclic heteroaromatic system also known as 1,6-diazaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, allows it to interact with a wide range of biological targets with high affinity and specificity. Derivatives of this core have demonstrated significant pharmacological activities, including potent anticancer, kinase inhibitory, and antibacterial properties.[1][2][3]
The strategic importance of this scaffold lies in its multiple points for chemical diversification. The pyrrole and pyridine rings offer distinct electronic environments and reactive sites, enabling chemists to systematically modify the molecule's steric and electronic properties. This systematic modification is the cornerstone of Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that links the chemical structure of a compound to its biological activity. By understanding how specific chemical changes affect potency, selectivity, and pharmacokinetic properties, researchers can rationally design more effective and safer therapeutic agents.
This technical guide provides a comprehensive overview of key derivatization strategies for the pyrrolo[3,4-b]pyridine core, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Part 1: Foundational Synthetic Strategies for the Pyrrolo[3,4-b]pyridine Core
Before derivatization, a robust synthesis of the core scaffold is essential. Multicomponent reactions (MCRs) have emerged as a highly efficient method for constructing polysubstituted pyrrolo[3,4-b]pyridine derivatives in a single step, offering high atom economy and procedural simplicity.[1][4][5]
Key Synthetic Approach: The Ugi-Zhu Three-Component Reaction
One of the most powerful MCRs for this purpose is the Ugi-Zhu three-component reaction (UZ-3CR), often coupled with a subsequent cascade process.[1] This approach allows for the rapid assembly of complex pyrrolo[3,4-b]pyridin-5-ones from simple starting materials.
Caption: Workflow for Ugi-Zhu based core synthesis.
Part 2: Key Derivatization Protocols for SAR Exploration
Once the core is synthesized, typically with a "handle" such as a halogen atom, several key reactions can be employed to introduce chemical diversity. The following protocols are designed to be robust starting points for SAR studies.
Protocol 1: N-Alkylation of the Pyrrole Moiety
Modification of the pyrrole nitrogen (N-6 in the 6H-pyrrolo[3,4-b]pyridine system) is a fundamental step in SAR exploration. Alkylation can alter solubility, membrane permeability, and interactions with the target protein.
Causality and Experimental Choices: The regioselectivity of N-alkylation can be a challenge in fused systems containing multiple nitrogen atoms. In the 6H-pyrrolo[3,4-b]pyridine core, the pyrrole nitrogen is generally more nucleophilic than the pyridine nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures complete deprotonation of the pyrrole N-H, leading to the formation of the corresponding anion. This anion then readily undergoes SN2 reaction with an alkyl halide. The choice of THF is often preferred as it can lead to higher N-1 (pyrrole) selectivity in related azaindole systems.[6]
Detailed Protocol: General Procedure for N-Alkylation
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 6H-pyrrolo[3,4-b]pyridine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Self-Validation Insight: Effervescence (hydrogen gas evolution) should be observed, indicating successful deprotonation.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete anion formation.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for installing aryl or heteroaryl groups, which are critical for exploring π-stacking interactions and accessing new binding pockets.[7] This protocol is designed for a halo-substituted pyrrolo[3,4-b]pyridine (e.g., 7-chloro- or 5-bromo-).
Causality and Experimental Choices: The success of Suzuki coupling on electron-deficient nitrogen heterocycles is highly dependent on the catalyst system. Palladium(0) is the active catalyst. The oxidative addition step, where the Pd(0) inserts into the carbon-halogen bond, is often rate-limiting. For electron-deficient systems like pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are crucial. These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the subsequent reductive elimination step.[7] The choice of base is also critical; a moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step without degrading the catalyst or starting materials. A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic and inorganic reagents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
The Versatile Building Block: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the pyrrolo[3,4-b]pyridine core represents a privileged heterocyclic scaffold. Its rigid, bicyclic structure and embedded hydrogen bond donors and acceptors make it an attractive framework for designing molecules with specific biological activities. A key derivative, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has emerged as a particularly valuable and versatile building block. The strategic placement of a chloro substituent on the pyridine ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of molecular diversity and the construction of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, with a focus on the underlying chemical principles, and present detailed application notes and protocols for its use in two of the most impactful transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 810668-57-6 | [1] |
| Molecular Formula | C₇H₇ClN₂ | [1] |
| Molecular Weight | 154.60 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF | Inferred from reaction conditions |
Synthetic Rationale and Preparation
A plausible and robust synthetic approach involves the chlorination of the corresponding pyrrolopyridinone precursor using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a well-established method for converting pyridones and other heterocyclic lactams into their corresponding chloro derivatives.
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, which can be achieved through various multicomponent reactions.[2][3] Following the formation of the lactam, treatment with a chlorinating agent like phosphorus oxychloride, potentially in the presence of a catalyst or additive, would yield the desired this compound. The synthesis of a closely related analog, 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine, via a Vilsmeier cyclization provides strong precedent for this type of transformation.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Expected Outcomes:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 60-80 |
Note: The data in this table is representative and based on similar heterocyclic systems. Actual yields may vary.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable tool in modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an aryl halide with an amine. [5][6]This reaction is particularly valuable for synthesizing aniline and heteroarylamine derivatives, which are prevalent in pharmaceuticals. Applying this reaction to this compound allows for the direct installation of primary and secondary amines at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical. The development of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides and a wider range of amine coupling partners. [7][8]* Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and selectivity.
-
Amine Nucleophile: Both primary and secondary amines can be used as nucleophiles. The steric and electronic properties of the amine will affect its reactivity.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a dry Schlenk flask, combine the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a precatalyst). Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.
Expected Outcomes:
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 70-90 |
| Morpholine | XPhos Pd G2 | LHMDS | Dioxane | 90 | 80-95 |
| Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | 65-85 |
Note: The data in this table is representative and based on similar heterocyclic systems. Actual yields may vary.
Conclusion and Future Outlook
This compound is a highly valuable building block in organic synthesis, offering a reliable and versatile platform for the construction of a diverse range of functionalized pyrrolo[3,4-b]pyridine derivatives. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These powerful transformations allow for the strategic and efficient introduction of aryl, heteroaryl, and amino moieties, which are critical for tuning the physicochemical and biological properties of the parent scaffold.
The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this building block into their synthetic strategies. As the demand for novel, complex heterocyclic molecules continues to grow in the fields of medicine and materials science, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to increase. Future work in this area may focus on expanding the scope of its reactivity to other cross-coupling reactions and exploring its utility in the synthesis of novel functional materials and next-generation therapeutic agents.
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Application Notes & Protocols: A Guide to Screening Pyrrolo[3,4-b]pyridine Derivatives for Biological Activity
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The fusion of a pyrrole and a pyridine ring creates the bicyclic heterocyclic system known as pyrrolopyridine. Depending on the arrangement of the nitrogen atoms and the fusion points, six distinct isomers exist, each offering a unique three-dimensional architecture for molecular interactions.[1] The pyrrolo[3,4-b]pyridine core, in particular, is a "privileged" scaffold in medicinal chemistry. This designation stems from its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets, especially the ATP-binding sites of protein kinases.[2]
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3] For instance, compounds incorporating this structure have been developed as inhibitors of critical cellular signaling enzymes like FMS kinase, spleen tyrosine kinase (SYK), and tropomyosin receptor kinases (TRKs), making them promising candidates for treating cancers and inflammatory disorders.[1][4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary screening assays used to identify and characterize the biological activities of novel pyrrolo[3,4-b]pyridine derivatives. The protocols herein are presented not merely as a sequence of steps but as self-validating systems, with an emphasis on the scientific rationale behind experimental design, the inclusion of essential controls, and the principles of data interpretation.
Section 1: Anticancer Activity Evaluation
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[2] Pyrrolopyridine derivatives, due to their ability to function as ATP-competitive inhibitors, are frequently investigated for their potential as anticancer agents.[5] The initial step in this evaluation is to assess a compound's general cytotoxicity and anti-proliferative effects against relevant cancer cell lines.
Primary Screening: Anti-Proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's effect on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the test pyrrolo[3,4-b]pyridine derivatives in culture medium. The final solvent concentration (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for the cells in the control wells to undergo several divisions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting cell viability against the logarithm of the compound concentration. This curve is fitted to a four-parameter logistic model to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of cell proliferation.[2]
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PYR-001 | MCF-7 (Breast) | 72 | 5.2 |
| PYR-001 | HepG2 (Liver) | 72 | 12.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 72 | 0.099[9] |
Table 1: Example data representation for anti-proliferative screening.
Caption: Workflow for the MTT anti-proliferative assay.
Secondary Screening: Kinase Inhibition Assays
Given that many pyrrolopyridine derivatives are designed as kinase inhibitors, a direct assessment of their effect on specific kinase activity is a critical secondary screen.[7] Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® assay, are highly amenable to high-throughput screening.[2]
The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed, after which the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light, with the luminescent signal being directly proportional to the amount of ATP present. Therefore, a potent kinase inhibitor will leave more ATP in the reaction, resulting in a higher luminescent signal.[2]
-
Reagent Preparation: Prepare serial dilutions of the test pyrrolo[3,4-b]pyridine derivatives in an appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, a known positive control inhibitor, and a negative control (DMSO vehicle).[2]
-
Initiate Reaction: Add the recombinant target kinase (e.g., V600E-BRAF, TRKA) and its specific substrate peptide to the wells.[4][5][7] Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.
-
Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.[2]
-
Positive Control: A known inhibitor of the target kinase is essential to confirm that the assay system can detect inhibition.
-
Negative Control: A DMSO vehicle control represents 0% inhibition and is used for data normalization.
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure that both ATP-competitive and non-competitive inhibitors can be identified.[10]
Section 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial or antifungal properties.[1] Pyrrolopyridine derivatives have shown promise in this area.[11][12] The standard method for determining a compound's potency is to find its Minimum Inhibitory Concentration (MIC).
Primary Screening: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13] This method is efficient and allows for the simultaneous testing of multiple compounds against different microbial strains.
-
Microorganism Preparation: Inoculate a bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium and incubate until it reaches the logarithmic growth phase.[11] Adjust the culture to a standardized turbidity, typically the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a "growth control" well (inoculum without compound) and a "sterility control" well (broth only). A standard antibiotic (e.g., Tetracycline, Ampicillin) should be tested in parallel as a positive control.[9][14]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).
Results are typically presented in a table comparing the MIC values of the novel derivatives against various microorganisms.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| PYR-002 | 16 | 64 | 32 |
| PYR-003 | 8 | >128 | 16 |
| Ampicillin | 0.03[9] | - | - |
| Gentamicin | - | 0.24[9] | - |
Table 2: Example MIC data for antimicrobial screening.
Caption: Workflow for the Broth Microdilution MIC assay.
Section 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases, from arthritis to cancer.[15] Pyrrolo[3,4-c]pyridines have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1] A primary screen for anti-inflammatory potential often involves measuring the suppression of pro-inflammatory cytokines in immune cells following a challenge.
Primary Screening: LPS-Induced Cytokine Release in Macrophages
This assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in macrophage cells (e.g., RAW 264.7).[16] The ability of a test compound to inhibit the subsequent release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.[16]
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolo[3,4-b]pyridine derivatives for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by stimulating the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.[16] Wells treated with vehicle but no LPS serve as the basal control.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability Check: In a parallel plate, perform a cell viability assay (e.g., MTT) under the same treatment conditions to ensure that the observed reduction in cytokines is not due to compound-induced cytotoxicity. This is a critical self-validating step.
A successful anti-inflammatory compound will show a dose-dependent decrease in cytokine levels without significantly impacting cell viability. The results can be used to calculate an IC₅₀ value for the inhibition of cytokine release. This assay provides a physiologically relevant measure of a compound's ability to modulate a key inflammatory pathway.
Section 4: Neuroprotective Activity Evaluation
Pyrrolopyridine derivatives have been investigated for their potential to treat diseases of the nervous system.[1][3] Screening for neuroprotective effects often involves using a cell-based model of neuronal injury or stress, such as that induced by the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease pathology.[17][18]
Primary Screening: Aβ-Induced Toxicity in Neuronal Cells
This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SK-N-SH cells) from the cytotoxic effects of the Aβ peptide.[18] Cell viability is typically measured using the MTT assay.
-
Cell Seeding: Seed SK-N-SH cells in a 96-well plate and allow them to attach for 24 hours.[18]
-
Compound Co-treatment: Treat the cells simultaneously with a fixed, toxic concentration of Aβ₂₅₋₃₅ peptide (e.g., 5 µM) and varying concentrations of the test pyrrolo[3,4-b]pyridine derivative.[17][18]
-
Controls:
-
Negative Control: Untreated cells (100% viability).
-
Toxicity Control: Cells treated only with Aβ₂₅₋₃₅ peptide (to establish the window of toxicity).
-
Compound Cytotoxicity Control: Cells treated only with the test compound to rule out inherent toxicity.[18]
-
-
Incubation: Incubate the plate for 48 hours.[17]
-
Viability Assessment: Perform an MTT assay as described in Section 1.1 to quantify the percentage of viable cells in each well.
A compound is considered neuroprotective if it significantly increases cell viability in the presence of the Aβ peptide compared to cells treated with the Aβ peptide alone. The results can be expressed as a percentage of neuroprotection.
Caption: Logic of the neuroprotection screening assay.
Conclusion
The pyrrolo[3,4-b]pyridine scaffold is a versatile and highly valuable starting point for the development of novel therapeutics. The successful identification of lead compounds, however, depends entirely on the rigorous and logical application of well-designed screening assays. The protocols and frameworks detailed in this guide provide the foundation for a systematic evaluation of this important class of molecules. By focusing on the causality behind experimental choices and incorporating self-validating controls, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.
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Application Notes and Protocols for the In Vitro Evaluation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Analogs
Introduction: The Therapeutic Potential of Pyrrolo[3,4-b]pyridine Scaffolds
The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this structural class have shown promise as kinase inhibitors, anticancer agents, and antimicrobials.[3][4][5] The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine moiety, in particular, represents a key building block for the synthesis of novel therapeutic candidates.[6][7][8] The strategic evaluation of analogs derived from this scaffold is crucial for identifying lead compounds with high potency and selectivity.
This guide provides a comprehensive overview of the essential in vitro assays for characterizing the biological activity of this compound analogs. The protocols detailed herein are designed to enable researchers, scientists, and drug development professionals to systematically assess the efficacy of these compounds, with a primary focus on their potential as kinase inhibitors and anticancer agents. The experimental workflows are structured to first determine the direct interaction with the intended molecular target and subsequently to evaluate the downstream cellular consequences.
Experimental Workflow for In Vitro Evaluation
The in vitro characterization of novel chemical entities typically follows a hierarchical approach, moving from biochemical assays that assess direct target interaction to cell-based assays that evaluate the compound's effect in a more physiologically relevant context. This workflow ensures that the observed cellular effects are indeed a consequence of the intended mechanism of action.
Caption: A typical experimental workflow for the in vitro evaluation of novel kinase inhibitors.
Part 1: Biochemical Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the purified target kinase in a cell-free system.[9][10] This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of Luminescence-Based Kinase Assays
A common and high-throughput method for measuring kinase activity is to quantify the amount of ATP remaining after the kinase reaction.[10] In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of residual ATP. This ATP can be used in a subsequent reaction catalyzed by luciferase to produce a luminescent signal that is inversely proportional to the kinase activity.
Caption: Principle of a luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
-
Create a serial dilution series of each compound in a 96-well or 384-well plate. The final concentrations should typically range from 10 µM to 0.1 nM.
-
-
Kinase Reaction:
-
In a white, opaque microplate, add the following components in order:
-
Kinase buffer.
-
The desired concentration of the target kinase.
-
The substrate peptide.
-
The serially diluted compounds.
-
-
Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Add a commercially available ATP detection reagent (containing luciferase and luciferin) to each well.[10]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
| Analog | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 15.2 |
| Compound B | Kinase X | 89.7 |
| Compound C | Kinase X | 3.5 |
| Staurosporine (Control) | Kinase X | 5.8 |
Part 2: Cellular Target Engagement Assays
While biochemical assays are crucial for determining direct inhibitory potency, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[11] Target engagement assays are therefore a critical next step to validate that the compound interacts with its intended target in living cells.[12][13][14]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by methods such as Western blotting or ELISA.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to 80-90% confluency.
-
Treat the cells with the this compound analogs at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve indicates target engagement.
-
| Analog | Concentration | ΔTm (°C) |
| Compound C | 1 µM | + 5.2 |
| Compound C | 10 µM | + 8.1 |
| Vehicle (DMSO) | - | 0 |
Part 3: Cell Viability and Cytotoxicity Assays
Following confirmation of target engagement, it is essential to assess the functional consequences of this interaction on cell viability. Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[15][16]
Principle of ATP-Based Luminescent Cell Viability Assays
The amount of ATP in a cell population is directly proportional to the number of metabolically active cells.[17] After treating cells with the test compounds, a reagent containing luciferase and its substrate is added. The resulting luminescence, produced from the cellular ATP, is a sensitive measure of cell viability.[15][18]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed a cancer cell line of interest into a 96-well, white-walled, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound analogs for 48-72 hours. Include a vehicle control.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability by normalizing the luminescent signal of the treated cells to that of the vehicle control.
-
Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from the dose-response curve.
-
| Analog | Cell Line | EC50 (µM) |
| Compound C | MCF-7 (Breast Cancer) | 0.8 |
| Compound C | A549 (Lung Cancer) | 1.2 |
| Compound C | HCT116 (Colon Cancer) | 0.5 |
Conclusion
The systematic in vitro evaluation of this compound analogs, as outlined in these application notes, provides a robust framework for identifying and characterizing novel drug candidates. By progressing from biochemical potency assessment to cellular target engagement and functional viability assays, researchers can build a comprehensive understanding of a compound's mechanism of action and therapeutic potential. The data generated through these protocols are essential for making informed decisions in the drug discovery and development pipeline.
References
- DiscoverX. Target Engagement Assays.
- Clark, E., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- PubMed. (2025). Target Engagement Assays in Early Drug Discovery.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- Noble Life Sciences.
- Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- BMG LABTECH. (2020). Kinase assays.
- Reaction Biology. (2024).
- AACR Journals. (2013). A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy.
- Current Drug Discovery Technologies. (2008).
- ResearchGate. (2025). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.
- PubChem. 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.
- Sunway Pharm Ltd. This compound.
- Wójcicka, A., & Redzicka, A. (2021).
- Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed.
- Gangjee, A., et al. (2007).
- ResearchGate. (2025). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.
- El-Adl, K., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- PMC. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
- Altomare, C., et al. (1990).
- Li, Y., et al. (2021).
- ResearchGate.
- PubMed. (2021).
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine | C8H9ClN2 | CID 83827093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS:810668-57-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Target Engagement Assays [discoverx.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in medicinal chemistry, can be a multi-step process that presents several challenges. The pyrrolo[3,4-b]pyridine core is a common scaffold in various biologically active compounds.[1][2] Achieving a successful synthesis with high yield and purity requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will address potential issues you may face, from starting material selection to final product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrrolo[3,4-b]pyridine core?
A1: Several strategies exist for constructing the pyrrolo[3,4-b]pyridine skeleton. One common approach involves a multi-component reaction, such as an Ugi or a Diels-Alder reaction, to assemble the core in a convergent manner.[1][2] Another strategy is the annulation of a pre-functionalized pyridine or pyrrole ring.[3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: I am observing a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reactions are a common culprit; ensure your reagents are pure and the reaction is allowed to proceed for a sufficient amount of time. Side reactions, such as over-alkylation or the formation of isomeric byproducts, can also consume your starting materials. Degradation of the starting materials or the product under the reaction conditions is another possibility. We will delve deeper into troubleshooting low yields in the next section.
Q3: Purification of the final product is proving difficult. What techniques do you recommend?
A3: The polarity of this compound can make purification by standard column chromatography challenging. The presence of two nitrogen atoms can lead to tailing on silica gel. To mitigate this, consider using a silica gel column treated with a small amount of a tertiary amine, like triethylamine, in your eluent system. Alternatively, reverse-phase chromatography or crystallization may be more effective purification methods.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound and offers actionable solutions.
Problem 1: Low or No Product Formation
A common frustration in multi-step organic synthesis is the failure to obtain the desired product. Let's explore the potential causes and their remedies.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Quality of Starting Materials | - Verify the purity of your starting materials using techniques like NMR or LC-MS.- Purify reagents if necessary (e.g., distillation of solvents, recrystallization of solids). | Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation. Water and other protic impurities can be particularly detrimental in reactions involving strong bases or organometallic reagents. |
| Incorrect Reaction Conditions | - Re-verify the reaction temperature, pressure, and atmosphere.- Ensure efficient stirring to overcome mass transfer limitations. | Many organic reactions are highly sensitive to temperature. Deviations can lead to incomplete reactions or the formation of undesired byproducts. An inert atmosphere (e.g., nitrogen or argon) is often crucial to prevent the degradation of sensitive reagents and intermediates. |
| Ineffective Catalyst | - If using a catalyst, ensure it is from a reliable source and has not degraded.- Consider activating the catalyst if required by the protocol. | The activity of a catalyst can diminish over time due to exposure to air or moisture. Proper handling and storage are essential. |
Problem 2: Formation of Significant Byproducts
The presence of multiple reactive sites in the precursors to this compound can lead to the formation of various side products.
Caption: Troubleshooting workflow for byproduct formation.
| Common Byproduct Type | Proposed Solution | Chemical Rationale |
| Isomers | Optimize reaction conditions to favor the desired regio- or stereoisomer. This could involve changing the solvent, temperature, or catalyst system. | The formation of isomers is often governed by kinetic versus thermodynamic control. By adjusting the reaction conditions, you can influence the energy landscape of the reaction to favor the formation of the desired product. |
| Over-alkylation/acylation | Use a stoichiometric amount of the alkylating or acylating agent. Adding the reagent slowly to the reaction mixture can also help to control the reaction. | The nitrogen atoms in the pyrrolopyridine core are nucleophilic and can react with electrophiles. Using an excess of the electrophile can lead to multiple additions. |
| Decomposition Products | If the product or intermediates are unstable, consider running the reaction at a lower temperature or for a shorter duration. Ensure a strictly inert atmosphere if your compounds are sensitive to oxidation. | Heterocyclic compounds can be sensitive to strong acids, bases, or oxidizing agents, leading to ring-opening or other degradation pathways. |
Problem 3: Challenges in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
-
Prepare the Slurry: In a fume hood, slurry a sufficient amount of silica gel in the chosen non-polar eluent (e.g., hexane or dichloromethane).
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Gently swirl the slurry to ensure it is homogenous and then carefully pack your chromatography column.
-
Equilibrate: Run several column volumes of the eluent containing triethylamine through the column to ensure it is fully equilibrated.
-
Load and Elute: Load your crude product and elute with your gradient system, ensuring that the eluent throughout the separation contains the same concentration of triethylamine.
This technique helps to de-activate the acidic silanol groups on the surface of the silica gel, which can strongly interact with the basic nitrogen atoms of your product, thereby reducing tailing and improving separation.
Synthetic Workflow Overview
The following diagram outlines a generalized synthetic approach to the this compound core, highlighting critical control points.
Caption: Generalized synthetic workflow.
Concluding Remarks
The synthesis of this compound is a rewarding endeavor that provides access to a versatile chemical scaffold. While challenges may arise, a systematic and informed approach to troubleshooting, as outlined in this guide, will significantly increase your chances of success. By carefully considering your starting materials, reaction conditions, and purification strategies, you can efficiently produce this valuable compound for your research and development needs.
References
- BLDpharm. (n.d.). 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- BLDpharm. (n.d.). This compound.
- PubChem. (2014). 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.
- Smolecule. (n.d.). 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Martinez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available from: [Link]
- Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
- ResearchGate. (n.d.). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.
- ChemicalBook. (n.d.). This compound.
-
Larsson, A. M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2948. Available from: [Link]
- ResearchGate. (n.d.). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.
-
Baklanov, M. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 799. Available from: [Link]
-
Dolan, R. W. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2445–2473. Available from: [Link]
-
Ahmad, O. K., et al. (2011). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 88, 194. Available from: [Link]
- Sunway Pharm Ltd. (n.d.). This compound.
-
Kumar, A., & Kumar, V. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. Available from: [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
-
Martinez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available from: [Link]
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- PrepChem. (n.d.). Preparation of 2-chloro-6-(dichloromethyl)pyridine.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support guide for the purification of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 810668-57-6). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common and complex purification challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound to inform your purification strategy.
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this compound is dictated by its core structure: a fused pyrrolopyridine ring system. The most critical features are:
-
Basic Nitrogen Atoms: The pyridine ring and the pyrrole-like nitrogen atom give the molecule basic properties. This is the single most important factor to consider during purification, as these basic sites can interact strongly with acidic stationary phases like silica gel, leading to common issues such as peak tailing or streaking during chromatography.[1][2]
-
Polarity: The presence of two nitrogen atoms and a chlorine atom makes the molecule moderately polar. Its solubility will be higher in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), and lower in nonpolar solvents like hexanes or petroleum ether.
-
Aromaticity: The pyridine part of the core is aromatic, which allows for visualization by UV light (typically at 254 nm) during chromatographic fraction monitoring.[1]
Q2: What are the likely impurities I should expect to see in my crude sample?
A2: Impurities can originate from starting materials, side-products, or degradation.[3] While the exact impurities depend on the synthetic route, common contaminants for this class of heterocycles may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the pyridine or pyrrole rings.
-
Over-chlorinated or Under-chlorinated Analogs: If the chlorine is introduced via a chlorination reaction, it's possible to have species with no chlorine or multiple chlorines.
-
Oxidized By-products: The pyrrolidine ring can potentially be oxidized to the corresponding pyrrole or pyridine species, especially if exposed to air and heat over long periods.
-
Residual Catalysts: If transition metals like palladium were used in cross-coupling steps for synthesis, trace amounts may remain in the crude product.[3]
-
Polymeric Material: Highly reactive intermediates or harsh reaction conditions can sometimes lead to the formation of intractable polymeric by-products.
Q3: Which primary purification technique—column chromatography or recrystallization—is recommended for this compound?
A3: The choice depends on the nature of the crude material and the impurities present.
-
Column Chromatography is generally the more powerful and versatile method, especially for removing impurities with polarities similar to the product. Given the basic nature of the target compound, specific precautions are necessary (see Troubleshooting Guide). It is the preferred method for achieving high purity (>98%).[4]
-
Recrystallization is an effective and scalable technique if the crude product is a solid and has a purity of >90%. It is excellent for removing minor impurities that have very different solubility profiles.[5] Finding a suitable solvent system is key and may require some screening.
Below is a decision-making workflow to help select the appropriate primary purification technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Section 1: Column Chromatography Issues
Column chromatography is highly effective but can be problematic for basic nitrogen-containing heterocycles if not set up correctly.
Problem: My compound is streaking/tailing badly on a silica gel TLC plate or column.
-
Causality: This is the most common issue for this class of compounds. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your pyrrolopyridine molecule form strong acid-base interactions with these silanol groups. This causes a portion of the molecules to "stick" to the stationary phase, resulting in slow, uneven movement and significant tailing or streaking.[1]
-
Solution 1 (Primary Recommendation): Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). TEA is basic enough to preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[1]
-
Ammonia: A 2 M solution of ammonia in methanol can be used to prepare a modified mobile phase, often used in a DCM/MeOH system. For example, a 95:5 DCM:(2M NH₃ in MeOH) eluent.
-
-
Solution 2: Switch the Stationary Phase. If streaking persists even with a modifier, the interaction is too strong. Consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use basic or neutral alumina to avoid strong interactions.[1]
-
Reversed-Phase (C18): If your compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol can be very effective.
-
Problem: I'm getting poor separation between my product and an impurity.
-
Causality: The polarity of your mobile phase is not optimized to create a sufficient difference in the elution rates of your product and the impurity.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
-
Detailed Steps:
-
Optimize Polarity: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. This generally provides the best resolution on a column.
-
Change Solvent Selectivity: If adjusting the ratio of a two-solvent system (like Ethyl Acetate/Hexanes) doesn't work, switch to a different system entirely.[1] Different solvents interact with your compound and the stationary phase in unique ways, altering the relative separation. See the table below for suggestions.
-
| Solvent System | Primary Use Case & Characteristics |
| Ethyl Acetate / Hexanes (+1% TEA) | Excellent starting point. Good for moderately polar compounds. |
| Dichloromethane / Methanol (+1% TEA) | More polar system. Effective for separating more polar impurities. |
| Toluene / Acetone (+1% TEA) | Offers different selectivity due to the aromaticity of toluene. |
Problem: My compound is not eluting from the column, even with a highly polar mobile phase.
-
Causality: This suggests either irreversible binding to the silica gel or that your compound has extremely high polarity, rendering it immobile in your chosen solvent system.
-
Solution:
-
Confirm Basic Modifier: First, ensure you have added a basic modifier like TEA. Without it, a basic compound can become permanently adsorbed.
-
Drastic Polarity Increase: If a modifier is present, switch to a much stronger eluent. A gradient up to 10-20% Methanol in DCM (with 1% TEA) should elute most moderately sized organic molecules.
-
Re-evaluate Loading: If you loaded your sample dissolved in a very strong solvent (like pure methanol), it might have crashed out of solution at the top of the column in a way that prevents it from re-dissolving in the mobile phase. The best practice is to use "dry loading".[4]
-
Protocol: Flash Column Chromatography with Dry Loading and Basic Modifier
-
Column Preparation:
-
Select a column and estimate the amount of silica gel needed (typically 50-100 times the weight of your crude sample).
-
Prepare a slurry of the silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Pour the slurry into the column and use pressure to pack it firmly, ensuring there are no air bubbles or cracks. Allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.[6]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[4]
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed sample to the top of the packed column, forming a neat, level band.
-
Gently add a thin layer of sand on top to prevent disturbance.
-
Carefully add your eluent, and begin eluting the column, starting with a low-polarity mobile phase and gradually increasing the polarity if necessary.
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by TLC using the same eluent system.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.[4]
-
Section 2: Recrystallization Issues
Problem: My compound "oils out" of the solution instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature where the compound's solubility is still too high for it to crystallize, causing it to separate as a liquid phase. This is often due to the presence of impurities or cooling the solution too quickly.[5]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling is critical for the formation of well-ordered, pure crystals.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem: I cannot find a suitable single solvent for recrystallization.
-
Causality: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Sometimes, no single solvent meets these criteria.[5]
-
Solution: Use a Two-Solvent System.
-
Find a pair of miscible solvents where one ("Solvent A") dissolves your compound very well, and the other ("Solvent B") dissolves it poorly. A common pair is Ethanol (A) and Water (B).
-
Dissolve your compound in the minimum amount of boiling "Solvent A".
-
While still hot, add "Solvent B" dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a drop or two of "Solvent A" to make the solution clear again.
-
Allow the mixture to cool slowly, as described above. The compound should crystallize out.
-
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
- Sunway Pharm Ltd. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. PubChem.
- Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Smolecule. (n.d.). 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- IJNRD. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. International Journal of Novel Research and Development.
- Nichols, L. (2022, February 12).
- BenchChem. (2025).
Sources
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Pyrrolo[3,4-b]pyridine Precursors
Abstract: The targeted chlorination of pyrrolo[3,4-b]pyridine scaffolds is a critical transformation in the synthesis of intermediates for drug development and materials science.[1][2] However, the inherent reactivity of this electron-rich heterocyclic system often leads to a variety of side reactions, complicating product purification and reducing yields. This technical guide provides a troubleshooting framework for researchers encountering common issues during the chlorination of pyrrolo[3,4-b]pyridine precursors, such as the corresponding lactam (pyrrolo[3,4-b]pyridin-5-one). We will address specific experimental challenges with mechanistic explanations and provide validated protocols to mitigate the formation of unwanted byproducts.
Section 1: The Core Reaction - Understanding the Landscape
The most common objective is the selective mono-chlorination of a pyrrolo[3,4-b]pyridin-5-one precursor to yield a 4-chloro-pyrrolo[3,4-b]pyridin-5-one derivative. This is typically achieved by treating the lactam substrate with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or additive.[3]
The pyrrole and pyridine rings create a π-rich system. While the pyridine ring is generally electron-deficient, the fused pyrrole moiety significantly increases the electron density of the entire scaffold, making it susceptible to electrophilic attack. This heightened reactivity is a double-edged sword: it facilitates the desired chlorination but also opens pathways to multiple side reactions if conditions are not precisely controlled.
A typical starting point for this reaction might look like this:
Baseline Protocol: Chlorination with POCl₃
-
To a stirred solution of the pyrrolo[3,4-b]pyridin-5-one starting material (1.0 eq) in a suitable high-boiling aprotic solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq).
-
Optionally, an additive such as N,N-dimethylformamide (DMF) or a tertiary amine base (e.g., pyridine, diisopropylethylamine) may be included.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude product via column chromatography.
While this protocol can be effective, deviations often lead to the issues addressed below.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is a complex mixture with multiple spots on the TLC, and the main product mass I see by LC-MS is M+34. What's happening?
Answer: You are likely observing significant over-chlorination , specifically dichlorination. The mass difference of +34 Da corresponds to the replacement of a hydrogen atom with a chlorine atom (isotopic mass of ³⁵Cl is ~35 Da) and the loss of a proton, with the second chlorine adding to a product that already has one.
Causality: The initial mono-chlorinated product is still an electron-rich heterocycle. If the reaction temperature is too high, the reaction time is too long, or there is a high concentration of an activated chlorinating species, a second electrophilic aromatic substitution can occur. The pyrrole ring is particularly susceptible to further chlorination.[4]
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lower the reflux temperature by 10-20 °C. If using a high-boiling solvent like toluene, consider switching to acetonitrile.
-
Decrease Stoichiometry: Reduce the equivalents of POCl₃ to be closer to stoichiometric (e.g., from 3.0 eq down to 1.2-1.5 eq).
-
Slow Addition: Add the POCl₃ dropwise to the reaction mixture at a lower temperature (e.g., 0 °C or room temperature) before slowly heating to reflux. This keeps the instantaneous concentration of the active chlorinating agent low.
-
Monitor Closely: Take frequent TLC or LC-MS samples (every 30-60 minutes). As soon as the starting material is consumed and the desired product is maximized, quench the reaction immediately. Do not let it stir for an arbitrary length of time.
Q2: My reaction turns black and I get very low recovery of any identifiable material. Why is it decomposing?
Answer: You are observing widespread decomposition or polymerization, often referred to as "tarring."
Causality: Pyrrolo[3,4-b]pyridine systems, especially the pyrrole moiety, are sensitive to strong acids and high temperatures.[5] POCl₃ is not only a chlorinating agent but also a strong dehydrating agent and Lewis acid.[6] Under harsh conditions, it can catalyze protonation and subsequent polymerization or ring-opening pathways, leading to insoluble, dark-colored tar.
Troubleshooting Steps:
-
Use a Milder Reagent: If decomposition is severe, POCl₃ may be too harsh. Consider switching to N-Chlorosuccinimide (NCS).[7][8] NCS is a solid, easier-to-handle reagent that often requires milder conditions and acts as a source of electrophilic chlorine.[9]
-
Include an Acid Scavenger: If you must use POCl₃, the addition of a non-nucleophilic base like pyridine or diisopropylethylamine can neutralize the HCl generated in situ, which can contribute to acid-catalyzed decomposition.
-
Ensure Anhydrous Conditions: Water can react with POCl₃ to generate phosphoric acid and HCl, exacerbating the acidic conditions and promoting decomposition. Ensure your glassware is oven-dried and solvents are anhydrous.
Q3: My main product is correct, but it's very difficult to purify from a persistent, polar impurity. What could this be?
Answer: A common and problematic side product is the formation of a Vilsmeier-Haack type adduct, especially when DMF is used as a solvent or additive with POCl₃.
Causality: POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This is a powerful electrophile. While it can act as a chlorinating agent, it can also perform formylation (adding a -CHO group) or react with the lactam oxygen to form a chloro-iminium salt. This salt is highly polar and reactive, and its hydrolysis during aqueous workup can lead to various impurities.[10]
Troubleshooting Workflow:
Below is a Graphviz diagram illustrating a decision-making process for troubleshooting this specific issue.
Caption: Decision tree for diagnosing and mitigating Vilsmeier-Haack impurities.
Q4: The reaction stalls and I recover mostly starting material, even at high temperatures. What is preventing the reaction?
Answer: This issue points to insufficient activation of the chlorinating agent or deactivation of the substrate.
Causality:
-
Poor Substrate Solubility: The pyrrolo[3,4-b]pyridin-5-one may not be sufficiently soluble in the chosen solvent, preventing it from reacting.
-
Reagent Quality: The POCl₃ may have degraded due to improper storage, hydrolyzing over time.
-
Basic Additives: If you are using a base like pyridine, it can form a complex with POCl₃. While this can sometimes be productive, an excessive amount of base can sequester the reagent and inhibit the reaction.[11]
Troubleshooting Steps:
-
Change Solvent: Try a more polar aprotic solvent like DMF (being mindful of Q3) or sulfolane to improve solubility.
-
Use Fresh Reagent: Ensure you are using a fresh, unopened bottle of POCl₃ or one that has been properly stored under an inert atmosphere.
-
Optimize Additives: If using a base, use it catalytically (0.1 eq) or as a co-solvent rather than in large excess. Alternatively, a combination of POCl₃ and PCl₅ can be a more potent chlorinating system.[12]
Section 3: Mechanistic View of Side Product Formation
The following diagram illustrates the desired pathway versus the two most common side reactions: over-chlorination and decomposition.
Caption: Competing reaction pathways in the chlorination of pyrrolopyridinones.
Section 4: Comparative Analysis of Chlorinating Agents
| Reagent(s) | Typical Conditions | Common Side Products | Mitigation Strategy |
| POCl₃ | Reflux in MeCN, Toluene, or neat | Over-chlorination, tarring, Vilsmeier adducts (with DMF) | Control stoichiometry and temperature; avoid DMF if possible.[3] |
| NCS | 40-80 °C in DCE, MeCN, or DMF | Lower reactivity, potential for radical side reactions | Use with a catalytic amount of acid if the substrate is less reactive.[8][13] |
| POCl₃ / PCl₅ | Reflux in neat mixture or high-boiling solvent | Highly aggressive, significant decomposition | Reserve for highly deactivated or stubborn substrates; use with extreme care.[12] |
References
- Vertex AI Search Grounding Service. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis.
- Bentham Science.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- NIH. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
- ResearchGate. POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles.
- Common Organic Chemistry.
- Chemistry World.
- ResearchGate. (PDF)
- ResearchGate.
- PubMed.
- Indian Chemical Society.
- PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Re-evaluating pyridine’s role in chlorination reaction | Research | Chemistry World [chemistryworld.com]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
overcoming solubility issues of pyrrolo[3,4-b]pyridine compounds
A Guide for Development Scientists on Overcoming Solubility Challenges
Welcome to the technical support center for pyrrolo[3,4-b]pyridine compounds. This guide, designed for researchers, chemists, and formulation scientists, provides in-depth troubleshooting advice and practical protocols to address the solubility challenges frequently encountered with this important class of nitrogen-containing heterocycles.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Introduction: The Solubility Challenge
The pyrrolo[3,4-b]pyridine scaffold is a key structural motif in medicinal chemistry, appearing in a wide range of biologically active agents.[4][5] However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold often exhibit poor aqueous solubility.[6] This low solubility can severely hamper drug development, leading to issues in high-throughput screening, in vitro assays, and achieving adequate bioavailability for in vivo studies.[7][8] The planar, aromatic nature of the core can lead to strong crystal lattice energy, while lipophilic substituents added to enhance potency often exacerbate the solubility problem.[9][10]
This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems you may face.
Troubleshooting Guide & FAQs
FAQ 1: My pyrrolo[3,4-b]pyridine compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?
Answer: The first parameter to investigate is the pH-dependent solubility of your compound. The pyrrolo[3,4-b]pyridine core contains two nitrogen atoms—one in the pyrrole ring and one in the pyridine ring—which can be protonated or deprotonated depending on the pH of the solution.
Scientific Rationale: The pyridine nitrogen is basic and can be protonated to form a cationic salt, which is generally much more water-soluble than the neutral form.[8] The pKa of the conjugate acid of pyridine is around 5.2. In contrast, the pyrrole nitrogen is very weakly basic (the pKa of its conjugate acid is around -3.8 to 0.4), meaning it is not significantly protonated in typical aqueous pH ranges.[11] Therefore, the pyridine nitrogen is the primary handle for pH modification. By lowering the pH well below the pKa of the pyridine nitrogen, you can ensure the compound exists predominantly in its protonated, more soluble, cationic form.
Immediate Action Plan:
-
Estimate the pKa: Use computational tools (e.g., ACD/Labs, ChemAxon) to predict the pKa of the pyridine nitrogen in your specific derivative. Substituents on the ring system can alter the basicity.
-
Simple pH Test: Attempt to dissolve a small amount of your compound in a series of acidic buffers (e.g., pH 2, 4, 6) and a basic buffer (e.g., pH 9). A significant increase in solubility at lower pH values is a strong indicator that pH adjustment is a viable strategy.
-
Formal Profile: If the simple test is promising, perform a quantitative pH-solubility profile to determine the exact solubility at various pH points.
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial workflow for addressing precipitation.
FAQ 2: I've tried lowering the pH, but the solubility of my compound is still insufficient for my needs. What is the next logical step?
Answer: The next step is to explore the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the interfacial tension between your hydrophobic compound and the solvent, thereby increasing solubility.[13]
Scientific Rationale: This strategy is particularly effective for compounds that lack a readily ionizable functional group or where pH modification alone is not sufficient.[12][14] The co-solvent essentially makes the aqueous environment more "hospitable" to the lipophilic drug molecule. The combined effect of pH adjustment and a co-solvent can often be synergistic, leading to a dramatic increase in solubility.[14][15]
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| DMSO | 1-10% | Excellent solubilizing power; can be cytotoxic in cell-based assays at >0.5-1%. |
| Ethanol | 5-20% | Generally well-tolerated in many systems; can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-40% | Common in pharmaceutical formulations; can increase viscosity.[16] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity; often used in in vivo formulations.[16] |
Experimental Protocol: Co-solvent Screening
This protocol outlines a method to quickly screen for an effective co-solvent.
Objective: To determine a suitable co-solvent and its optimal concentration for solubilizing the target compound.
Materials:
-
Pyrrolo[3,4-b]pyridine compound
-
DMSO, Ethanol, Propylene Glycol, PEG 400
-
Aqueous buffer of choice (e.g., pH 4.0 Acetate Buffer)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Stock Solutions: Create 2x concentrated stock solutions of each co-solvent in your chosen aqueous buffer (e.g., 20% DMSO in buffer, 40% Ethanol in buffer).
-
Add Compound: Dispense a pre-weighed excess of your solid compound into several microcentrifuge tubes.
-
Add Solvents: Add a fixed volume (e.g., 500 µL) of each co-solvent stock solution and the pure buffer (as a control) to the tubes.
-
Equilibrate: Vortex the tubes vigorously for 2 minutes. Place on a rotator at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant. Dilute it with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Analyze: Compare the solubility results across the different co-solvent conditions to identify the most effective system.
FAQ 3: My compound is for an in vivo study, and high concentrations of organic co-solvents are not ideal. What are more advanced formulation strategies I can consider?
Answer: For in vivo applications, where toxicity and physiological compatibility are paramount, you should explore more advanced formulation strategies. These methods aim to enhance solubility and bioavailability by altering the physical state of the drug or using specialized delivery systems.
1. Amorphous Solid Dispersions (ASDs):
-
Concept: The energy required to dissolve a crystalline solid involves overcoming the crystal lattice energy. By converting the drug into an amorphous (non-crystalline) state, this energy barrier is removed, leading to a higher apparent solubility and faster dissolution rate.[7][17] This amorphous form is stabilized by dispersing it within a polymer matrix.
-
Why it Works: ASDs can create a supersaturated solution upon contact with aqueous fluids, which can significantly enhance drug absorption.[18]
-
Common Polymers: PVP, HPMC, Soluplus®.
-
Preparation Methods: Spray drying, hot-melt extrusion.[17]
2. Lipid-Based Formulations (e.g., SEDDS):
-
Concept: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced to an aqueous medium under gentle agitation (like in the GI tract).[17]
-
Why it Works: The drug is dissolved in the lipidic phase of the formulation. Upon emulsification, the drug is presented in a solubilized state within tiny lipid droplets, providing a large surface area for absorption.[18]
-
Key Components: Oils (e.g., Capryol™ 90), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol® HP).
3. Complexation with Cyclodextrins:
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Why it Works: The lipophilic pyrrolo[3,4-b]pyridine molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex.[19] This complex has a hydrophilic exterior, dramatically increasing its aqueous solubility.[18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Caption: Advanced formulation strategies for in vivo studies.
FAQ 4: Can I improve solubility by modifying the chemical structure of my pyrrolo[3,4-b]pyridine scaffold?
Answer: Yes, medicinal chemistry-based structural modification is a powerful, albeit more resource-intensive, strategy. The goal is to alter the molecule's physicochemical properties to decrease crystal packing energy or increase polarity without sacrificing biological activity.[10]
Key Structural Modification Strategies:
-
Introduce Polar Solubilizing Groups: Add flexible, polar substituents at a solvent-exposed position on the molecule.[9] This disrupts crystal packing and improves hydration.
-
Examples: Morpholine groups, short polyethylene glycol (PEG) chains, or simple hydroxyl or amino groups.[9]
-
-
Disrupt Planarity: The flat nature of aromatic systems promotes tight crystal packing. Introducing substituents that force a "twist" in the molecule can lower the melting point and improve solubility.[10][20]
-
Create a Prodrug: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[21] A common strategy is to add a highly soluble promoiety, such as a phosphate group, which is cleaved by enzymes in the body to release the active compound.[7]
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). WJPR.
- Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Formulation strategies for poorly soluble drugs. (2025, July 8).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). Taylor & Francis Online.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.).
- Improving solubility via structural modification. (2025, August 10).
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015, May 20). Sigma-Aldrich.
- What is the pKaH of pyrrole? (2019, November 16). Chemistry Stack Exchange.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16).
- Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2025, August 6).
- 6H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem.
- Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021, March 2).
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). Royal Society of Chemistry.
- 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. (2012, September 11).
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI.
- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.).
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the scale-up synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, moving from bench-scale to larger production. We will delve into a robust synthetic strategy, provide detailed protocols, and address common challenges through a comprehensive troubleshooting section. Our focus is on the underlying chemical principles to empower you to make informed decisions during your experimental work.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and scalable approach involves the construction of the corresponding pyrrolopyridinone core, followed by a chlorination step. This strategy is advantageous as it utilizes readily available starting materials and proceeds through intermediates that are generally stable and easy to handle.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-one (Pyrrolopyridinone Intermediate)
This step involves a condensation and cyclization sequence. While specific starting materials may vary, a common approach is the use of a substituted pyridine and a glycine derivative.
Materials:
-
Substituted pyridine precursor (e.g., 2-amino-3-picoline)
-
Glycine ethyl ester hydrochloride
-
Strong base (e.g., Sodium ethoxide)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., Polyphosphoric acid)
Procedure:
-
To a stirred solution of sodium ethoxide in absolute ethanol at 0-5 °C, add glycine ethyl ester hydrochloride portion-wise, ensuring the temperature does not exceed 10 °C.
-
Add the substituted pyridine precursor to the reaction mixture.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
To the resulting crude residue, add polyphosphoric acid and heat the mixture to 120-140 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to afford the pyrrolopyridinone intermediate.
Protocol 2: Synthesis of this compound
This is a critical chlorination step. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.
Materials:
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Optional: Tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA)
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the pyrrolopyridinone intermediate in an excess of phosphorus oxychloride.
-
Optionally, a tertiary amine base such as DIPEA can be added to catalyze the reaction and neutralize the generated HCl.[1]
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane). This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis.
Issue 1: Low Yield in the Pyrrolopyridinone Formation
-
Question: My initial condensation and cyclization step is resulting in a low yield of the desired pyrrolopyridinone intermediate. What could be the cause?
-
Answer: Low yields in this step often stem from incomplete reactions or side product formation.
-
Moisture: The presence of water can interfere with the base and prevent the reaction from proceeding to completion. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the glycine ester. Ensure at least one equivalent of a strong base is used.
-
Reaction Time and Temperature: Both the initial condensation and the final cyclization are temperature-dependent. Ensure the reflux and heating steps are maintained for a sufficient duration. Monitor by TLC to confirm the disappearance of starting materials.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Use reagents of high purity.
-
Issue 2: Incomplete Chlorination or Sluggish Reaction
-
Question: The chlorination with POCl₃ is not going to completion, even after prolonged heating. How can I drive the reaction forward?
-
Answer: A sluggish chlorination reaction is a common hurdle.[1]
-
Temperature: Ensure the reaction is at a full, vigorous reflux. A lower temperature will significantly slow down the reaction rate.
-
Excess POCl₃: Using POCl₃ as both the reagent and the solvent ensures a high concentration of the chlorinating agent. A 5-10 fold excess is typically recommended.
-
Addition of a Catalyst: The addition of a tertiary amine base like DIPEA or triethylamine can act as a catalyst and also scavenge the HCl produced, which can sometimes inhibit the reaction.[1]
-
Activation of the Lactam: In some cases, the lactam oxygen may not be sufficiently nucleophilic. The addition of a small amount of dimethylformamide (DMF) can form a Vilsmeier-Haack reagent in situ, which is a more potent activating agent.
-
Issue 3: Product Decomposition During Work-up
-
Question: I am losing a significant amount of my 2-chloro product during the aqueous work-up, and my final product is contaminated with the starting pyrrolopyridinone. Why is this happening?
-
Answer: This is a classic problem caused by the hydrolysis of the chloro-product back to the lactam starting material. The 2-chloro-pyrrolopyridine is susceptible to hydrolysis, especially in acidic or strongly basic conditions.[1]
-
Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and generates hydrochloric acid. A slow, controlled addition of the reaction mixture to a large volume of crushed ice is crucial to dissipate heat. A "reverse quench" (adding ice to the reaction) is generally not recommended for scale-up due to poor heat transfer.
-
Temperature Control: Keep the temperature of the aqueous mixture below 10 °C throughout the quenching and neutralization process.
-
Choice of Base: Use a weak base like sodium bicarbonate or potassium carbonate for neutralization. Strong bases like sodium hydroxide can also promote hydrolysis.[1]
-
Minimize Contact Time: Do not let the product sit in the aqueous phase for an extended period. Proceed with the extraction as soon as the neutralization is complete.
-
Caption: Troubleshooting decision tree for low yield in the chlorination step.
Issue 4: Formation of Dark, Tarry Byproducts
-
Question: My reaction mixture turns dark, and I am isolating a significant amount of tar-like material, making purification difficult. What causes this?
-
Answer: The formation of tarry byproducts is usually a sign of decomposition of either the starting material or the product under the harsh reaction conditions.
-
Temperature Control: While a high temperature is needed for chlorination, excessive heat or prolonged reaction times can lead to degradation. Once the reaction is complete (as determined by TLC), proceed to the work-up without delay.
-
Purity of Starting Material: Impurities in the pyrrolopyridinone intermediate can polymerize or decompose under the strongly acidic and high-temperature conditions of the chlorination step. Ensure the intermediate is of high purity before proceeding.
-
Process Optimization and Scale-Up Considerations
Scaling up a synthesis from the lab bench to a pilot or production scale introduces new challenges. The following parameters are critical to control for a successful and reproducible scale-up.
| Parameter | Lab Scale (1-10 g) | Scale-Up Considerations (>100 g) | Rationale |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via pump | To manage exotherms and maintain a consistent reaction profile. |
| Temperature Control | Oil bath / heating mantle | Jacketed reactor with automated temperature control | Surface-to-volume ratio decreases on scale-up, requiring more efficient heat transfer to prevent hot spots or runaway reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | To ensure homogeneity in a larger volume and prevent localized concentration gradients. |
| Quenching | Pouring into an open beaker of ice | Slow addition into a cooled, baffled reactor | To safely manage the highly exothermic quench of POCl₃ and ensure efficient mixing and heat dissipation. |
| Purification | Column chromatography | Recrystallization or slurry washes | Column chromatography is often not practical for large quantities. Developing a robust crystallization procedure is key for efficient purification at scale. |
Safety Precautions
The synthesis of this compound involves the use of hazardous materials. Adherence to safety protocols is mandatory.
-
Phosphorus oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Exothermic Reactions: The quenching of POCl₃ is extremely exothermic and releases corrosive HCl gas. This step must be performed with extreme caution, ensuring slow addition and efficient cooling.
-
Pressure Build-up: The reaction of POCl₃ with the lactam, and its subsequent quenching, can generate HCl gas, which can lead to pressure build-up in a closed system. Ensure the reaction vessel is adequately vented.
By understanding the chemical principles behind each step and anticipating potential challenges, researchers can effectively troubleshoot and optimize the scale-up synthesis of this compound, leading to a more efficient and robust process.
References
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC. (2019). PubMed Central.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (n.d.). Benchchem.
- Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. (2025).
- Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2012).
- 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). BLDpharm.
- Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). PubMed Central.
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.). PubMed Central.
- Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed.
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.).
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). NIH.
- Preparation of 2-chloro-6-(dichloromethyl)pyridine. (n.d.). PrepChem.com.
- Preparation method of 2- chloro-6-trichloromethyl pyridine. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Sources
Technical Support Center: Dehalogenation of 2-Chloropyridine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for one of the most persistent side reactions in modern cross-coupling chemistry: the undesired dehalogenation of 2-chloropyridine derivatives. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with 2-chloropyridines?
Hydrodehalogenation is a reductive side reaction where the chlorine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This is particularly problematic in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig amination) where the goal is to form a new carbon-carbon or carbon-nitrogen bond at that position. The formation of this dehalogenated byproduct consumes your starting material, reduces the yield of your desired product, and complicates purification.
Q2: What are the primary causes of this unwanted side reaction?
Dehalogenation is not caused by one single factor but is often a result of a competing reaction pathway within your catalytic cycle. The primary culprits are typically related to the generation of a palladium-hydride (Pd-H) species. Key contributing factors include:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or bases containing β-hydrogens can act as a source of hydride.[3]
-
The Solvent: Protic solvents, especially alcohols like methanol or isopropanol, can be oxidized by the palladium catalyst to generate Pd-H species.[4]
-
The Ligand: The choice of phosphine ligand can influence the stability of intermediates and the rate of competing pathways.
-
Trace Impurities: Water or other protic impurities in reagents or solvents can serve as proton sources.[5]
Q3: In which reactions is dehalogenation of 2-chloropyridines most commonly observed?
This side reaction is a frequent challenge in palladium-catalyzed cross-coupling reactions due to the conditions required to activate the relatively inert C-Cl bond. These include:
-
Suzuki-Miyaura Coupling: Reactions involving arylboronic acids.
-
Buchwald-Hartwig Amination: Reactions to form C-N bonds with amines.[1][6]
-
Sonogashira Coupling: Reactions with terminal alkynes, especially when conducted in alcohol solvents.[4]
Troubleshooting Guide: "I'm seeing the dehalogenated pyridine in my reaction."
Observing a significant amount of the hydrodehalogenated byproduct can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
Workflow for Diagnosing Dehalogenation
Use the following decision tree to systematically identify the likely source of your dehalogenation problem.
Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.
The key to success is to choose conditions (ligand, base, solvent) that heavily favor the kinetics of the desired pathway over the dehalogenation pathway.
Preventative Strategies & Optimized Protocol
Protocol: Optimized Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative to Minimize Dehalogenation
This protocol incorporates best practices to suppress the formation of the dehalogenated byproduct.
-
Reagent Preparation:
-
Ensure the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) are of high purity and dry.
-
Use a reliable palladium pre-catalyst, such as SPhos Pd G3 (1-3 mol%).
-
The solvent (e.g., 1,4-dioxane or toluene) must be anhydrous and degassed.
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a stir bar, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, and the palladium pre-catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Look for the consumption of starting material and the formation of the desired product, while also checking for the mass corresponding to the dehalogenated byproduct.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
By systematically addressing the factors of base, solvent, and ligand choice, researchers can significantly minimize the undesired dehalogenation of 2-chloropyridine derivatives, leading to higher yields and cleaner reaction profiles.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. Available at: [Link]
-
Viciosa, M., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 3(10), 1475–1478. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Assessment of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Introduction: Welcome to the technical support guide for the analytical assessment of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 810668-57-6). This molecule is a critical intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the primary technique for determining the purity and impurity profile of this compound due to its high resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Q1: I'm starting from scratch. What is a good universal starting method for the purity analysis of this compound?
A1: An excellent starting point is a gradient RP-HPLC method with UV detection. The pyrrolopyridine structure contains a chromophore, making UV detection suitable. The goal is to develop a stability-indicating method capable of separating the main component from potential process impurities and degradation products.
Expert Insight: We begin with a broad gradient to elute all potential impurities. The choice of a C18 column is based on the compound's moderate polarity. The acidic mobile phase (formic acid) is crucial for ensuring good peak shape for the basic nitrogen atoms in the pyrrolopyridine ring system by suppressing silanol interactions on the column stationary phase.
Table 1: Recommended Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure amine functional groups are ionized, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides method robustness against ambient temperature fluctuations. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration. |
| Detector | UV/DAD at 254 nm | 254 nm is a common wavelength for aromatic/heterocyclic systems. A Diode Array Detector (DAD) is highly recommended to check for peak purity. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. This diluent is compatible with the mobile phase. |
Q2: My main peak is tailing or showing poor symmetry. What's causing this and how do I fix it?
A2: Peak tailing for a basic compound like this is a classic sign of secondary interactions with the silica stationary phase. The basic nitrogens can interact with acidic silanol groups on the silica surface, causing the peak to tail.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). The 0.1% formic acid should achieve this. If tailing persists, consider a slightly stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1%, but be aware that TFA can be difficult to remove from the column and can suppress MS signals if using LC-MS.
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping or one specifically designed for basic compounds.
-
Lower Sample Load: Overloading the column can cause peak distortion. Try injecting a lower concentration or a smaller volume.
dot
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q3: I see several small impurity peaks. How do I go about identifying them?
A3: This is a multi-step process that moves from tentative identification to confirmed structure.
-
UV Spectral Analysis (DAD): If you are using a DAD, compare the UV spectrum of the impurity peak to your main peak. A similar spectrum may suggest a related compound, while a very different spectrum could indicate a starting material or reagent.
-
Spiking Studies: If you have standards of suspected impurities (e.g., starting materials), spike your sample with a small amount of the standard. If the impurity peak increases in size, you have a tentative identification.
-
LC-MS Analysis: This is the definitive technique. An LC-MS system will provide the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown structures.[2]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is best for non-volatile and thermally labile compounds, GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents or unreacted volatile starting materials.[3][4]
Frequently Asked Questions & Troubleshooting Guide (GC-MS)
Q1: What kind of impurities would I look for with GC-MS?
A1: The primary targets for GC-MS analysis are:
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., Dichloromethane, Toluene, Ethyl Acetate).
-
Volatile Starting Materials: Some precursors used in the synthesis might be sufficiently volatile to be detected by GC.[3]
-
Low Molecular Weight Byproducts: Certain side reactions could produce volatile byproducts.
Q2: My compound itself is not very volatile. Can I still use GC-MS?
A2: Direct analysis might be difficult if the compound degrades at the high temperatures of the GC inlet. However, you are not typically analyzing for the main compound with GC-MS, but rather for impurities that are volatile. The main, non-volatile compound will likely remain in the inlet liner or at the head of the column. Regular inlet maintenance (changing the liner and trimming the column) is critical to prevent contamination.[5]
dot
Caption: General workflow for identifying an unknown impurity.
Part 3: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) is an indispensable tool for confirming the structure of the main compound and for identifying and quantifying impurities, often without needing a reference standard for the impurity itself (qNMR).[6][7]
Frequently Asked Questions & Troubleshooting Guide (NMR)
Q1: How can I use a simple ¹H NMR spectrum for purity assessment?
A1: A ¹H NMR spectrum provides a wealth of information.
-
Structural Confirmation: First, ensure all the peaks corresponding to your target molecule are present and have the correct chemical shift, multiplicity, and integration.[8]
-
Impurity Detection: Look for small peaks that do not belong to your structure. Common culprits are residual solvents (e.g., singlet at δ 7.26 for CDCl₃, quintet at δ 2.05 for acetone-d₆), which can be identified using standard charts.
-
Quantitative Estimation: You can estimate the molar percentage of an impurity by comparing the integration of a well-resolved impurity peak to the integration of a peak from your main compound. For this to be accurate, you must know the number of protons each peak represents.
Part 4: Forced Degradation Studies - Ensuring Method Specificity
Forced degradation (or stress testing) studies are mandated by regulatory agencies like the ICH.[9][10] Their purpose is to demonstrate the intrinsic stability of the drug substance and to prove that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11][12]
Q1: What are the standard conditions for forced degradation?
A1: You must subject the compound to a variety of stress conditions to cover potential degradation pathways.[12][13] Studies on related pyrrolopyridine structures have shown lability in alkaline and acidic mediums and sensitivity to oxidation and light.[13]
Table 2: Typical Forced Degradation Conditions
| Condition | Reagent / Setup | Typical Duration & Temperature | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60 °C | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at Room Temp or 40 °C | 5-20% |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | 5-20% |
| Thermal | Dry Heat Oven | 48 hours at 80 °C (Solid State) | 5-20% |
| Photolytic | ICH-compliant light chamber | Expose to 1.2 million lux hours and 200 watt hours/m² | Compare to dark control |
Expert Insight: The goal is not to completely destroy the compound. Aim for 5-20% degradation. If you see complete degradation, use milder conditions (e.g., lower acid/base concentration, lower temperature, or shorter time). If you see no degradation, use more strenuous conditions. The key is to generate the degradation products for analytical assessment.
Part 5: Analytical Method Validation
Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose.[14][15][16] Validation is a formal process with requirements laid out in guidelines such as ICH Q2(R2).[17]
Table 3: Key Validation Parameters for an Impurity Method
| Parameter | Definition | How to Assess |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Analyze stressed samples to show separation of degradant peaks from the main peak. Check peak purity using a DAD. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1 and confirmed by assessing precision and accuracy at this concentration. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Analyze a series of solutions (e.g., 5 concentrations) from LOQ to ~120% of the specification limit for the impurity. Plot response vs. concentration and determine the correlation coefficient (r²). |
| Accuracy | The closeness of test results to the true value. | Spike the drug substance with known amounts of impurities at different levels (e.g., 3 levels, 3 replicates each) and calculate the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at two levels: Repeatability (same lab, same analyst, same day) and Intermediate Precision (different days, analysts, or equipment). Expressed as Relative Standard Deviation (%RSD). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on the results. |
dot
Caption: Workflow for analytical method development and validation.
References
- BLDpharm. This compound.
- BLDpharm. 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
- PharmaInfo. Forced Degradation – A Review.
- International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis.
- MedCrave online. Forced degradation studies.
- National Institutes of Health. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC.
- Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds.
- Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
-
MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Available from: [Link]
- Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- IKEV. VALIDATION OF ANALYTICAL METHODS.
- Agilent. Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.
- World Journal of Advanced Research and Reviews. Analytical method validation: A brief review.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Semantic Scholar. validation of analytical methods for pharmaceutical analysis. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Available from: [Link]
Sources
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- 2. 810668-57-6|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. hpst.cz [hpst.cz]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaerudition.org [pharmaerudition.org]
- 15. wjarr.com [wjarr.com]
- 16. [PDF] VALIDATION OF ANALYTICAL METHODS FOR PHARMACEUTICAL ANALYSIS | Semantic Scholar [semanticscholar.org]
- 17. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
This guide provides an in-depth, comparative analysis of the spectroscopic data for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The unambiguous structural confirmation of such molecules is paramount for advancing research and ensuring the integrity of subsequent biological studies. This document outlines detailed experimental protocols and interprets multifaceted spectroscopic data, comparing it with its non-chlorinated analogue, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, to highlight the influence of the chloro-substituent on its spectral characteristics.
Introduction
This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring.[2] This structural motif is a key building block in the synthesis of various biologically active molecules. Pyridine and its derivatives are known for their wide-ranging applications in pharmaceuticals and as intermediates in analytical chemistry.[1][3] Given its role as a synthetic precursor, rigorous structural validation is essential.
This guide employs a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating confirmation of the compound's structure. By comparing its spectral data with that of the parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, we can precisely attribute spectral changes to the electronic effects of the chlorine atom.
Comparative Compound Selection
For a meaningful comparative analysis, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine was chosen as the reference compound.[4][5] This molecule shares the same core bicyclic structure but lacks the chlorine substituent. This choice allows for a direct assessment of the chloro group's impact on the chemical environment of the neighboring atoms, which manifests as predictable changes in NMR chemical shifts and potential variations in vibrational modes observed in IR spectroscopy.
Experimental Protocols & Methodologies
General Sample Preparation
For all spectroscopic methods, it is crucial to use solvents of appropriate purity (spectroscopic grade) to avoid interference from impurities.
-
NMR Spectroscopy : Samples were prepared by dissolving approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.[6]
-
IR Spectroscopy : A small amount of the solid sample was placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum was recorded by averaging 32 scans over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry : Samples were introduced into the mass spectrometer via direct infusion of a dilute solution in methanol, using an electrospray ionization (ESI) source in positive ion mode.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of the target compound.
Caption: General workflow for spectroscopic characterization.
Results and Spectroscopic Data Analysis
The structure of this compound with atom numbering for NMR assignments is shown below.
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A Comparative Guide to the Synthesis of Pyrrolo[3,4-b]pyridines: Strategies, Mechanisms, and Protocols
The pyrrolo[3,4-b]pyridine scaffold, an aza-analogue of isoindolin-1-one, is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to possess a wide range of biological activities.[1] The growing interest in this scaffold has spurred the development of diverse and elegant synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to pyrrolo[3,4-b]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer a quantitative comparison to aid in the selection of the most suitable route for a given synthetic challenge.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Features | Typical Yields | Reaction Time | Key Reagents/Conditions | Advantages | Disadvantages |
| Three-Component Reaction | One-pot, high atom economy | 65-92%[2] | 5-12 hours | β-enamino imide, aldehyde, malononitrile, base (Et₃N or DBU)[2][3] | Operational simplicity, readily available starting materials, good yields. | May require reflux conditions, purification by trituration or chromatography. |
| Ugi-Zhu/Cascade Reaction | Multicomponent, one-pot, rapid assembly | 20-92%[4][5] | 1-2 hours | Aldehyde, amine, isocyanide, maleic anhydride, Yb(OTf)₃, microwave[4][6] | High convergence, excellent atom economy, rapid synthesis, access to complex structures. | Substrate scope can be sensitive to steric and electronic factors, catalyst required. |
| Intramolecular Diels-Alder | Thermal cyclization, forms bicyclic core | Moderate to Good | Varies (Thermolysis) | Substituted 2(1H)-pyrazinones with alkyne side chains[7] | Forms two rings in one step, high stereocontrol. | Requires synthesis of specialized precursors, potential for retro-Diels-Alder. |
| Free-Radical Cyclization | Tin-mediated radical cyclization | ~74%[8] | ~12 hours | o-bromophenyl-substituted pyrrolylpyridinium salts, TTMSS, AIBN[8][9] | Good yields, chromatography-free purification, scalable.[8] | Use of tin reagents, requires radical initiator. |
Strategy 1: One-Pot Three-Component Synthesis
One of the most straightforward and efficient methods for constructing the polysubstituted pyrrolo[3,4-b]pyridine core is through a base-promoted three-component reaction. This approach brings together a β-enamino imide, an aromatic aldehyde, and an active methylene compound, typically malononitrile, in a single pot to rapidly generate molecular complexity.[2][10]
Mechanistic Rationale & Workflow
The elegance of this method lies in its domino reaction sequence. The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3] This forms a highly reactive arylidene malononitrile intermediate. Subsequently, a Michael addition of the β-enamino imide to this intermediate occurs. The resulting adduct then undergoes an intramolecular cyclization followed by tautomerization and aromatization via the elimination of a molecule of hydrogen to furnish the final pyrrolo[3,4-b]pyridine product. The use of a base is crucial for facilitating both the initial condensation and the final cyclization steps.
Caption: Workflow for the Three-Component Synthesis of Pyrrolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 2-Amino-1-benzyl-4-(4-methoxyphenyl)-6-methyl-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile[2]
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-((benzyl)amino)-1-methyl-1H-pyrrole-2,5-dione (0.5 mmol), 4-methoxybenzaldehyde (0.5 mmol), malononitrile (0.5 mmol, 33 mg), and ethanol (15.0 mL).
-
Base Addition: Add triethylamine (0.5 mmol, 0.07 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within five hours.
-
Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is triturated with cold ethanol to yield the pure product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Strategy 2: Ugi-Zhu Reaction and Cascade Cycloaddition
For the rapid and efficient synthesis of pyrrolo[3,4-b]pyridin-5-ones, the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process is an exceptionally powerful strategy.[4][11] This one-pot methodology leverages the formation of a key 5-aminooxazole intermediate, which serves as a versatile linchpin for subsequent transformations. The use of microwave irradiation often accelerates the reaction, leading to high yields in a short timeframe.[12][13]
Mechanistic Rationale & Workflow
The sequence begins with the formation of an imine from an aldehyde and an amine. This imine is then activated by a Lewis acid, such as Ytterbium (III) triflate (Yb(OTf)₃), facilitating a nucleophilic attack from an α-isocyanoacetamide.[4][6] The resulting intermediate undergoes a spontaneous, non-prototropic tautomerization to form a stable 5-aminooxazole. This pivotal intermediate is the cornerstone of the Ugi-Zhu reaction.
In the subsequent cascade, a dienophile, such as maleic anhydride, is introduced. The 5-aminooxazole acts as a diene in an aza-Diels-Alder cycloaddition.[11] The resulting bicyclic adduct is unstable and undergoes a series of transformations including N-acylation, decarboxylation, and dehydration to ultimately furnish the aromatic pyrrolo[3,4-b]pyridin-5-one core.[4][14] The entire sequence is a testament to the efficiency of multicomponent reactions in building complex molecular architectures.
Caption: Ugi-Zhu reaction followed by a cascade sequence for pyrrolopyridinone synthesis.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones[4]
-
Imine Formation: In a sealed microwave reaction tube (10 mL), dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv., 0.1 mmol) in toluene (1.0 mL). Heat the mixture using microwave irradiation (65 °C, 100 W) for 5 minutes.
-
Catalyst Addition: Add ytterbium(III) triflate (0.03 equiv.) to the mixture. Stir and heat again using microwave irradiation (65 °C, 100 W) for 5 minutes.
-
Ugi-Zhu Reaction: Add the corresponding isocyanide (1.2 equiv.) to the reaction mixture.
-
Cascade Reaction: Add maleic anhydride (1.5 equiv.) and continue heating under microwave irradiation (130 °C, 100 W) for 60 minutes.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired pyrrolo[3,4-b]pyridin-5-one.
Strategy 3: Intramolecular Free-Radical Cyclization
An alternative and robust approach for the synthesis of fused pyrrolopyridine systems involves an intramolecular free-radical cyclization. This method is particularly useful for constructing polycyclic aromatic frameworks and has the significant advantage of often not requiring chromatographic purification.[9]
Mechanistic Rationale & Workflow
This strategy typically employs an o-bromophenyl-substituted pyrrolylpyridinium salt as the precursor. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which, upon heating, generates radicals. These radicals then react with a tin hydride reagent, tris(trimethylsilyl)silane (TTMSS), to produce a silyl radical.[8] This silyl radical abstracts the bromine atom from the precursor, generating an aryl radical. This highly reactive aryl radical then undergoes an intramolecular cyclization onto the pyridine ring, forming a new carbon-carbon bond and creating the fused heterocyclic system. A final hydrogen atom abstraction from another molecule of TTMSS quenches the radical and regenerates the silyl radical, continuing the chain reaction.
Caption: Key steps in the free-radical cyclization to form fused pyrrolopyridines.
Experimental Protocol: Synthesis of Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline Hydrobromide[8]
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve the o-bromophenyl-substituted pyrrolylpyridinium salt (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add tris(trimethylsilyl)silane (TTMSS, 1.5 equiv.) to the solution.
-
Initiation: Prepare a separate solution of azobisisobutyronitrile (AIBN, 1.5 equiv.) in acetonitrile. Add this solution dropwise to the reaction mixture at reflux (82 °C) over a period of 1 hour using a syringe pump.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional 12 hours.
-
Work-up: After cooling to room temperature, a precipitate will form. Collect the solid product by filtration.
-
Purification: Wash the collected solid with acetonitrile and diethyl ether. The product is typically obtained in high purity without the need for column chromatography.
Conclusion
The synthesis of the pyrrolo[3,4-b]pyridine core can be achieved through a variety of strategic approaches, each with its own set of advantages and considerations. Multicomponent reactions, such as the three-component synthesis and the Ugi-Zhu/cascade sequence, offer remarkable efficiency, atom economy, and rapid access to complex derivatives in a single pot. These are ideal for generating libraries of compounds for screening purposes. Intramolecular cyclizations, including free-radical pathways, provide robust methods for constructing fused polycyclic systems, often with high yields and simplified purification. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors toward this important class of heterocyclic compounds.
References
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Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. [Link]
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MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]
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Royal Society of Chemistry. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances. [Link]
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ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]
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ResearchGate. (2016). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. RSC Advances. [Link]
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MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]
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Beilstein Journals. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry. [Link]
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Beilstein Journals. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry. [Link]
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MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. [Link]
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PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. [Link]
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ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]
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A Comparative Guide to the Synthetic Validation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of two viable synthetic protocols for the preparation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The protocols are presented with detailed experimental steps, a discussion of the underlying chemical principles, and a comparative analysis to aid in selecting the most suitable method for specific research and development needs.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid bicyclic structure and the presence of a reactive chlorine atom make it an attractive starting material for the development of novel therapeutics. The validation of an efficient and scalable synthetic route is therefore of significant interest to the chemical and pharmaceutical research community. This guide evaluates two distinct and plausible synthetic strategies: a de novo construction of the bicyclic system via a Vilsmeier-Haack reaction and a functional group interconversion from a commercially available precursor.
Proposed Synthetic Protocols
Two primary synthetic routes are proposed and analyzed. The first is a multi-step de novo synthesis that builds the core structure from acyclic precursors. The second is a more direct approach that modifies a commercially available, related compound.
Protocol 1: De Novo Synthesis via Vilsmeier-Haack Cyclization
This protocol is adapted from the synthesis of the structurally similar 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine and relies on the powerful Vilsmeier-Haack reaction for the crucial cyclization and chlorination step[1]. This approach offers the advantage of building the molecule from simple, readily available starting materials.
Caption: Workflow for the de novo synthesis of this compound.
Step 1: Synthesis of N-benzyl-pyrrolidin-2-ylidene-amine (Intermediate Imine)
-
To a solution of pyrrolidin-2-one (1.0 eq) in toluene, add benzylamine (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Causality: The formation of the imine is a crucial step to activate the pyrrolidinone ring for subsequent reactions. The removal of water drives the equilibrium towards the product.
Step 2: Synthesis of N-(1-benzyl-5-oxopyrrolidin-2-yl)acetamide
-
Cool the crude imine from Step 1 to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature.
-
Allow the reaction to warm to 20-25 °C and stir for 14 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be carefully quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated.
Causality: Acylation of the imine nitrogen further activates the molecule for the subsequent cyclization. The controlled temperature is important to manage the exothermic nature of the reaction.
Step 3: Vilsmeier-Haack Cyclization and Chlorination
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF) at 0-5 °C.
-
Add the crude product from Step 2 to the Vilsmeier reagent at 0-5 °C.
-
Heat the reaction mixture to reflux for 15 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality: The Vilsmeier reagent acts as both a formylating and chlorinating agent, leading to the cyclization of the pyrrolidinone derivative into the desired 2-chloropyridine ring system[2][3][4][5][6]. The extended reflux time is necessary to drive the reaction to completion.
Protocol 2: Synthesis via Chlorination of a Lactam Precursor
This protocol takes advantage of the commercially available 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one[7]. The key transformation is the conversion of the lactam functionality into the desired 2-chloro group. This approach is analogous to the chlorination of other heterocyclic lactams[8].
Caption: Workflow for the synthesis of this compound from a lactam precursor.
Step 1: N-Protection of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Optional but Recommended)
-
Dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF).
-
Add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add a suitable protecting group reagent, for example, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Causality: Protection of the pyrrole nitrogen prevents potential side reactions during the subsequent chlorination step and can improve solubility.
Step 2: Chlorination of the N-protected Lactam
-
To the N-protected lactam from Step 1, add phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq) at 0 °C. A co-solvent such as toluene can be used.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product.
Causality: POCl₃ is a standard reagent for converting lactams to the corresponding chloro-substituted heterocycles[8]. The excess POCl₃ ensures complete conversion.
Step 3: Deprotection
-
Dissolve the N-protected 2-chloro product in a suitable solvent (e.g., THF).
-
Add a deprotecting agent suitable for the chosen protecting group. For SEM, tetrabutylammonium fluoride (TBAF) is commonly used.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product.
-
Dry, concentrate, and purify to obtain the final product.
Causality: The deprotection step removes the protecting group to yield the target molecule. The choice of deprotecting agent and conditions is critical and depends on the protecting group used.
Comparative Analysis of the Synthetic Protocols
| Feature | Protocol 1: De Novo Synthesis | Protocol 2: Chlorination of Lactam |
| Starting Materials | Simple, inexpensive, and readily available. | Requires a more advanced, commercially available intermediate. |
| Number of Steps | 3 steps. | 2-3 steps (depending on the need for protection/deprotection). |
| Scalability | Potentially more scalable due to cheaper starting materials. | May be limited by the cost and availability of the starting lactam. |
| Control of Regioselectivity | The Vilsmeier-Haack reaction should provide good regioselectivity for the 2-chloro isomer. | Chlorination of the lactam is expected to be highly regioselective. |
| Potential Challenges | The Vilsmeier-Haack reaction can be harsh and may require careful optimization. Handling of POCl₃ requires caution. | The need for protection and deprotection adds steps and may reduce overall yield. The stability of the starting lactam and product to the reaction conditions should be considered. |
| Overall Yield | An overall yield of around 45% has been reported for a similar synthesis[1]. | Yields for similar chlorinations can be high, but the protection/deprotection steps will affect the overall yield. |
Conclusion and Recommendation
Both proposed synthetic protocols offer viable pathways to this compound.
Protocol 1 (De Novo Synthesis) is recommended for large-scale synthesis where cost-effectiveness is a primary concern. The use of inexpensive starting materials makes this an attractive option for industrial applications. However, it requires more extensive process development and optimization, particularly for the Vilsmeier-Haack cyclization step.
Protocol 2 (Chlorination of Lactam) is the preferred method for laboratory-scale synthesis and rapid access to the target molecule for research purposes. The commercial availability of the starting lactam significantly shortens the synthetic sequence. While the cost of the starting material may be higher, the potentially simpler execution and purification may be advantageous for smaller-scale preparations.
The final choice of protocol will depend on the specific needs of the researcher, including the desired scale of the synthesis, available resources, and the timeline of the project. Both routes are based on well-established chemical transformations and provide a solid foundation for the successful synthesis of this compound.
References
- Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2006). Journal of Chemical Research, 2006(1), 55-56.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2018). Chemistry of Heterocyclic Compounds, 54(1), 86-91.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Organic Chemistry, 3(3A), 1-6.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3596.
- Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. (1995). Tetrahedron, 51(20), 5867-5876.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3A), 1-7.
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- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 40107-93-5 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Kinase Inhibition by Pyrrolo[3,4-b]pyridine and its Isomeric Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall success of a drug candidate. Among the myriad of heterocyclic systems, the pyrrolopyridine framework has emerged as a privileged scaffold, forming the foundation of numerous potent kinase inhibitors. This guide provides an in-depth comparative analysis of the kinase inhibition profiles of various pyrrolo[3,4-b]pyridine scaffolds and its key isomers, offering a technical deep-dive into their structure-activity relationships (SAR), and providing detailed experimental protocols to empower your research endeavors.
The Pyrrolopyridine Scaffold: A Versatile Kinase Inhibitor Blueprint
The pyrrolopyridine core, an isostere of purine, presents a versatile template for designing ATP-competitive kinase inhibitors. The nitrogen atoms within the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The arrangement of the pyrrole and pyridine rings, as well as the placement of nitrogen atoms, gives rise to several isomers, each with a unique electronic and steric profile that dictates its kinase inhibitory activity and selectivity. This guide will focus on a comparative analysis of the following key scaffolds:
-
Pyrrolo[3,4-b]pyridine: The core scaffold of interest.
-
Pyrrolo[2,3-b]pyridine (7-azaindole): A well-explored and highly successful scaffold in kinase inhibitor design.
-
Pyrrolo[3,2-c]pyridine: Another isomeric variation with distinct biological activities.
-
Pyrazolo[3,4-b]pyridine: An isomer with an additional nitrogen atom in the five-membered ring, significantly altering its properties.
Comparative Analysis of Kinase Inhibition Profiles
A direct, comprehensive head-to-head comparison of these scaffolds against a full panel of kinases under identical conditions is a monumental task rarely undertaken in a single study. However, by synthesizing data from numerous high-quality research articles, we can construct a robust comparative overview. The following tables summarize the inhibitory activities of representative compounds from each scaffold class against various kinases.
Table 1: Comparative Inhibitory Activity of Pyrrolopyridine Scaffolds against Cyclin-Dependent and Cell Cycle-Related Kinases
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | 3,5-disubstituted derivative | CDK1 | Potent (specific value not provided) | 1 |
| Pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 | 48.6 | [2][3][4] |
Table 2: Comparative Inhibitory Activity against Receptor and Non-Receptor Tyrosine Kinases
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | [5][6] |
| Pyrazolo[3,4-b]pyridine | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) derivatives | ALK-L1196M | Potent (specific values vary) | [7] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [8][9] |
| Pyrrolo[2,3-b]pyridine | 3,4-Diaryl-1H-pyrrolo[2,3-b]pyridine derivatives | EGFR | Varies | |
| Pyrrolo[2,3-b]pyridine | Compound 41 | GSK-3β | 0.22 |
Table 3: Comparative Inhibitory Activity against Other Kinase Families
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2 | |
| Pyrrolo[2,3-b]pyridine | 3,5-Disubstituted-pyrrolo[2,3-b]pyridines | AAK1 | Potent (specific values vary) |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrrolopyridine-based kinase inhibitors are intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for rational drug design.
The Pyrrolo[3,4-b]pyridine Scaffold
While less explored than its 7-azaindole counterpart, the pyrrolo[3,4-b]pyridine scaffold offers a unique vector space for substitution, potentially leading to novel kinase selectivity profiles. Key SAR observations include:
-
Substitution at the Pyrrole Nitrogen: The NH group of the pyrrole ring is a crucial hydrogen bond donor, interacting with the kinase hinge region. Alkylation or substitution at this position can significantly impact potency.
-
Functionalization of the Pyridine Ring: The pyridine ring provides multiple sites for substitution to modulate solubility, cell permeability, and to probe for additional interactions within the ATP-binding pocket.
The Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
This scaffold is a well-established "hinge-binder" in numerous approved and clinical-stage kinase inhibitors. The nitrogen at position 7 acts as a key hydrogen bond acceptor.
-
Substitution at C3 and C5: These positions are frequently modified to introduce moieties that can extend into the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity. For instance, in a series of AAK1 inhibitors, substitutions at the 3 and 5 positions of the pyrrolo[2,3-b]pyridine core were systematically explored to optimize antiviral activity.
-
Aryl and Heteroaryl Substitutions: The addition of aryl or heteroaryl groups can lead to potent inhibitors of various kinases, including EGFR and GSK-3β.
The Pyrrolo[3,2-c]pyridine Scaffold
This isomer has demonstrated significant potential, particularly in the development of FMS kinase inhibitors.
-
Diaryl Amide/Urea Moieties: The attachment of diaryl amide or urea functionalities has been a successful strategy in generating potent FMS inhibitors based on this scaffold.[8][9]
The Pyrazolo[3,4-b]pyridine Scaffold
The introduction of a second nitrogen atom in the five-membered ring creates a pyrazole moiety, which can act as both a hydrogen bond donor and acceptor.
-
Substitution at N1 and C3: The N1-H is often involved in hydrogen bonding with the kinase hinge. Modifications at the C3 position with various amide-containing groups have been shown to be critical for potent inhibition of kinases like ALK.[7]
-
Aryl Sulfonyl Moieties: The incorporation of an aryl sulfonyl group at the C5 position has been a key feature in the design of potent ALK inhibitors.[7]
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and broad dynamic range make it suitable for screening and profiling kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add 2.5 µL of 4x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of the test compound at various concentrations (typically a serial dilution in DMSO, with the final DMSO concentration kept below 1%). For the positive control (no inhibition), add 2.5 µL of buffer with the same DMSO concentration.
-
Add 2.5 µL of a 4x solution of the specific kinase being tested.
-
Initiate the reaction by adding 2.5 µL of a 4x solution of the kinase substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for ADP-Glo™ Kinase Assay:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the potency of kinase inhibitors in a cellular context.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for MTT Cell Viability Assay:
Caption: Workflow of the MTT Cell Viability Assay.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridine scaffold and its isomers represent a rich and versatile source of kinase inhibitors. The choice of a specific scaffold should be guided by the target kinase and the desired selectivity profile. The 7-azaindole (pyrrolo[2,3-b]pyridine) core remains a dominant and highly successful scaffold, while the less explored pyrrolo[3,4-b]pyridine and its other isomers offer exciting opportunities for the discovery of novel kinase inhibitors with unique properties.
Future research in this area should focus on systematic comparative studies of these scaffolds against broad kinase panels to build a more comprehensive understanding of their selectivity profiles. Furthermore, the exploration of novel substitutions on the pyrrolo[3,4-b]pyridine core could unlock new avenues for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 9. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Based Inhibitors
For researchers, scientists, and drug development professionals venturing into the promising yet complex world of kinase inhibitors, the 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold presents a compelling starting point for novel therapeutic agents. However, the journey from a potent hit to a selective clinical candidate is paved with rigorous profiling, chief among which is the assessment of cross-reactivity across the human kinome. The conserved nature of the ATP-binding pocket in kinases makes off-target interactions a critical hurdle, potentially leading to toxicity or unexpected pharmacological effects.[1][2]
This guide provides a comprehensive framework for characterizing the selectivity of novel inhibitors based on the this compound core. While extensive public data on this specific scaffold is emerging, the principles and methodologies outlined here are universally applicable and will empower researchers to generate the robust data packages required for informed decision-making in drug discovery projects. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights into interpreting the complex data generated.
The Imperative of Selectivity Profiling
The development of kinase inhibitors has shifted from a single-target paradigm to a broader understanding of "polypharmacology."[1] While inhibiting multiple targets can be beneficial in certain therapeutic contexts, unintended off-target activity is a major cause of clinical trial failures.[3] A thorough cross-reactivity profile is therefore not merely a regulatory checkbox but a fundamental component of understanding a compound's mechanism of action and therapeutic window.[4][5] It allows for the early identification of potential liabilities and can even unveil new therapeutic opportunities.[6]
A Multi-pronged Approach to Profiling
A robust assessment of inhibitor selectivity necessitates a combination of computational and experimental methods. This tiered approach allows for early, cost-effective filtering of compounds and provides a deep, nuanced understanding of the most promising leads.
Part 1: In Silico Profiling - The Predictive First Pass
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable predictions of a compound's potential targets and off-targets.[7][8] These approaches leverage the vast amount of existing structural and bioactivity data to model inhibitor-kinase interactions.
Key In Silico Techniques:
-
Sequence and Structure-Based Analysis: Early predictions can be made by comparing the sequence and structure of the intended target's ATP-binding site with that of other kinases.[7] However, sequence homology alone is often a poor predictor of selectivity.[8]
-
Molecular Docking: Three-dimensional models of kinases can be used to computationally "dock" the inhibitor into the ATP-binding pocket of a large number of kinases to estimate binding affinity.[9]
-
Machine Learning and QSAR: As more large-scale kinase profiling data becomes publicly available, machine learning models and Quantitative Structure-Activity Relationship (QSAR) studies are becoming increasingly powerful at predicting kinome-wide activity profiles for novel compounds.[3][10] These methods can identify subtle chemical features that govern selectivity.[11][12]
The following diagram illustrates a typical workflow for in silico cross-reactivity profiling:
Caption: In Silico Profiling Workflow.
Part 2: In Vitro Profiling - The Experimental Ground Truth
While predictive methods are invaluable, experimental validation is essential. In vitro assays provide direct, quantitative measurements of an inhibitor's activity against a panel of purified kinases.
Key In Vitro Techniques:
-
Biochemical Activity Assays: These are the gold standard for determining inhibitory potency (e.g., IC50 values).[13] They typically measure the transfer of a phosphate group from ATP to a substrate.[14] Large panels of over 400 kinases are commercially available for broad profiling.[13]
-
Binding Assays: These assays directly measure the binding affinity (e.g., Kd values) of an inhibitor to a kinase. They are often activity-independent and can identify non-ATP competitive binders.
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein in the presence of a ligand.[15] An increase in the melting temperature of a kinase upon inhibitor binding indicates a direct interaction. DSF is a rapid and cost-effective method for initial screening and validation.[15]
The following diagram illustrates a signaling pathway that could be modulated by a hypothetical inhibitor of this class, highlighting the importance of understanding on- and off-target effects.
Caption: On- and Off-Target Effects.
Data Presentation and Interpretation
The vast amount of data generated from a kinome-wide screen needs to be presented in a clear and interpretable manner.
Table 1: Example Cross-Reactivity Data for a Hypothetical Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Selectivity Score (S10) |
| Primary Target | 15 | 98% | 0.02 |
| Off-Target 1 | 250 | 85% | |
| Off-Target 2 | 800 | 60% | |
| Off-Target 3 | >10,000 | <10% | |
| ... (and so on for the entire panel) |
-
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.
-
% Inhibition @ 1µM: A single-point screen to quickly identify significant off-targets.
-
Selectivity Score: A metric to quantify the overall selectivity of a compound. A common method is the S10 score, which is the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower S10 score indicates higher selectivity.
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro radiometric kinase assay, a common method for determining IC50 values.[14][16][17][18][19]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrate for each kinase
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other components optimized for each kinase)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Compound X (this compound based inhibitor) dissolved in DMSO
-
96-well plates
-
Phosphocellulose or streptavidin-coated plates/membranes (depending on the substrate)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted Compound X (or DMSO for control wells)
-
Substrate
-
Purified kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose or streptavidin-coated plate/membrane to capture the phosphorylated substrate.
-
Washing: Wash the plate/membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold holds potential for the development of novel kinase inhibitors. However, a deep understanding of a compound's cross-reactivity profile is non-negotiable for its successful progression. By employing a strategic combination of in silico prediction and rigorous in vitro testing, researchers can build a comprehensive selectivity profile. This data-driven approach will not only mitigate the risks of off-target toxicity but also provide a solid foundation for the rational design of next-generation kinase inhibitors with superior efficacy and safety profiles.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
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Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling. ACS Publications. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
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(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
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Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. JOVE. [Link]
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A Researcher's Guide to the X-ray Crystallography of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives: A Comparative Framework
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
The pyrrolo[3,4-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules. The addition of a chloro-substituent and the dihydro-pyrrolo moiety introduces specific electronic and conformational properties that are critical to their therapeutic potential. X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement of these molecules, offering invaluable insights into their intermolecular interactions and solid-state packing.
This guide will detail the synthesis, crystallization, and X-ray diffraction analysis of the title compounds, while also providing a comparative analysis with structurally related molecules to highlight key crystallographic features.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. While various synthetic strategies exist for pyrrolopyridines, a common approach involves the construction of the fused pyrrole ring onto a pre-functionalized pyridine.[1] One plausible pathway, adapted from methodologies for similar heterocyclic systems, is outlined below.[2][3]
Experimental Protocol: Synthesis
A generalized synthetic protocol is as follows:
-
Step 1: Preparation of a Substituted 2-chloropyridine Precursor. This typically involves the functionalization of a commercially available 2-chloropyridine to introduce handles for the subsequent annulation of the pyrrole ring.
-
Step 2: Cyclization to form the Pyrrolo[3,4-b]pyridine Core. A key step often involves a condensation reaction followed by intramolecular cyclization. For instance, a Vilsmeier-Haack or a similar formylation reaction on a suitable precursor can generate an intermediate that, upon reaction with an amine, leads to the formation of the fused pyrrole ring.[2]
-
Step 3: Introduction of Substituents. Functionalization at various positions of the bicyclic core can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing for the generation of a library of derivatives for crystallographic and biological studies.
The final products should be purified by column chromatography and characterized by NMR and mass spectrometry before proceeding to crystallization.
Crystallization: The Gateway to High-Resolution Structures
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] For small organic molecules like the this compound derivatives, several crystallization techniques can be employed. The choice of solvent is critical and a preliminary screening of solubilities in a range of common organic solvents is recommended.[5]
Recommended Crystallization Techniques
-
Slow Evaporation: This is the most common and straightforward method. A solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like dichloromethane/hexanes) in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent, leading to supersaturation and crystal growth.[6]
-
Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble. The compound is dissolved in a solvent in which it is more soluble, and this solution is placed in a small, open container inside a larger, sealed vessel containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization. This method is effective for compounds with a significant temperature-dependent solubility.[7]
It is advisable to set up crystallization trials with small amounts of the compound under various conditions (different solvents, temperatures, and concentrations) to maximize the chances of obtaining diffraction-quality crystals.[6]
X-ray Diffraction and Structure Elucidation: A Step-by-Step Workflow
Once suitable single crystals are obtained, the next stage is to determine their three-dimensional structure using X-ray diffraction.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate determination of atomic positions, bond lengths, and bond angles.[10]
Comparative Crystallographic Analysis
The crystallographic parameters of this compound derivatives can be compared with those of structurally related compounds to understand the influence of different functional groups on the crystal packing and molecular conformation. Below is a hypothetical comparison table that researchers can use as a template to populate with their own experimental data and compare with known structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Hypothetical this compound | Monoclinic | P2₁/c | TBD | TBD | TBD | TBD | TBD | 4 | - |
| 2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) | Monoclinic | C2/c | 14.539 | 7.391 | 15.686 | 108.75 | 1596.1 | 4 | [11] |
| 4-chloropyridine-2-carbonitrile | Monoclinic | P2₁/n | 3.845 | 14.993 | 10.380 | 93.38 | 597.9 | 4 | [12] |
| 6-chloropyridine-2-carbonitrile | Monoclinic | P2₁/c | 7.601 | 13.085 | 6.790 | 113.31 | 619.9 | 4 | [12] |
TBD: To Be Determined by experiment.
The data in this table can reveal important trends. For example, the presence of different substituents can lead to variations in the unit cell dimensions and volume, reflecting different packing efficiencies. The space group provides information about the symmetry of the crystal lattice. Comparing the crystal packing of different derivatives can shed light on the dominant intermolecular interactions, such as hydrogen bonds and π-π stacking, which play a crucial role in the solid-state organization of these molecules.[11]
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an essential tool for understanding their structure-property relationships. This guide provides a comprehensive framework for researchers to approach the synthesis, crystallization, and structural analysis of this important class of compounds. By systematically applying the described protocols and comparing the results with known structures, researchers can gain valuable insights that will aid in the development of new and improved therapeutic agents.
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Navigating the Patent Maze: A Guide to the Novelty of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a journey fraught with both scientific and intellectual property challenges. A thorough understanding of the existing patent landscape is paramount to navigating this complex terrain. This guide provides a comprehensive analysis of the novelty of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, offering insights into their patented applications and a methodological framework for assessing the novelty of new chemical entities within this class.
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural resemblance to the purine ring of ATP makes them ideal candidates for kinase inhibitors, a major class of drugs used in cancer therapy.[1] The market success of vemurafenib, a pyrrolopyridine derivative for the treatment of melanoma, underscores the therapeutic potential of this scaffold.[1] The versatility of the pyrrolopyridine nucleus extends beyond oncology, with derivatives showing promise in a range of therapeutic areas.
Patent Landscape of this compound and its Analogs
A deep dive into the patent literature reveals a growing interest in derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core. These patents primarily focus on the modulation of key biological targets implicated in a variety of diseases.
Key Patented Applications:
-
Neurological and Psychiatric Disorders: A significant portion of the patent activity surrounds the use of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor.[3][4] These compounds are being explored for the treatment of conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease.[4][5] Similarly, pyrrolopyridine and pyrazolopyridine derivatives have been disclosed as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, also for central nervous system disorders.[6]
-
Pain Management: Novel pyrrolopyridine derivatives have been patented for their potential use in treating pain, leveraging their interaction with the cannabinoid receptor.[7]
-
Cancer Immunotherapy: Recent research has identified pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target for stimulating the STING pathway in cancer immunotherapy.[8][9]
-
Infectious Diseases: The pyrrolo[3,4-c]pyridine scaffold has been investigated for its potential in developing HIV-1 integrase inhibitors.[2]
-
Other Therapeutic Areas: Patents also cover the use of related structures, such as tetrahydropyrrolo[3,4-c]pyrazole and tetrahydropyrazolo[4,3-c]pyridine compounds, as GlyT1 inhibitors for neurological and CNS disorders.[10]
Structural Insights from Patented Compounds:
The patented derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold exhibit a wide range of substitutions. The core structure, this compound, is commercially available and serves as a key intermediate in the synthesis of more complex molecules.[11] Patented compounds often feature modifications at various positions of the bicyclic system, influencing their selectivity and potency for specific biological targets. For instance, in the context of M4 receptor modulators, extensive substitutions are described at different positions of the core structure.[3]
Assessing the Novelty of New Derivatives: A Methodological Approach
For researchers venturing into this chemical space, a systematic approach to assessing the novelty of their own this compound derivatives is crucial. This involves a multi-faceted analysis of both the structural features and the intended application.
Workflow for Patent Novelty Assessment:
Caption: A workflow for assessing the patent novelty of chemical compounds.
Key Considerations for Novelty:
-
Structural Uniqueness: Does the new derivative fall outside the scope of existing Markush structures claimed in patents? Are the specific substitutions novel?
-
Unexpected Properties: Does the compound exhibit unexpected or superior activity, selectivity, or pharmacokinetic properties compared to what is disclosed in the prior art?
-
New Medical Use: Is the derivative being applied to a new and non-obvious therapeutic indication that has not been previously patented for this class of compounds?
Experimental Protocols for Characterization
To support a claim of novelty and utility, robust experimental data is essential. The following are examples of key experiments that would be cited in a patent application for a new this compound derivative.
General Synthetic Procedure:
The synthesis of novel derivatives often starts from the commercially available this compound.[11] Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be employed to introduce a variety of substituents at the 2-position. Further derivatization of the pyrrole nitrogen or the dihydro-pyridine ring can also be performed.
In Vitro Biological Assays:
The choice of biological assays will depend on the intended therapeutic target. For example, if the target is a kinase, a typical assay would involve:
-
Kinase Inhibition Assay: To determine the potency (e.g., IC50) of the compound against the target kinase. This is often done using a radiometric or fluorescence-based assay.
-
Cell-Based Proliferation Assay: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.
-
Selectivity Profiling: To evaluate the compound's activity against a panel of other kinases to determine its selectivity.
Data Presentation:
Quantitative data from these assays should be presented in a clear and concise tabular format to allow for easy comparison with existing compounds or internal benchmarks.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cell Line Y GI50 (nM) |
| New Derivative 1 | 10 | >1000 | 50 |
| Reference Compound A | 25 | 100 | 150 |
Visualizing the Chemical Space
A visual representation of the patented and novel chemical space can be a powerful tool for understanding the landscape.
Caption: A conceptual diagram of the patented and novel chemical space for this compound derivatives.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the existing patent landscape is not only a prerequisite for securing intellectual property but also a valuable source of scientific insight. By systematically analyzing the prior art and generating robust experimental data, researchers can confidently navigate this competitive field and contribute to the development of novel medicines.
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. [Link]
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- CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine deriv
- EP1753764A1 - Pyrrolopyridine deriv
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Pyrrolopyridine or Pyrazolopyridine Derivatives. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as glyt1 inhibitors - Patent WO-2015164520-A1. [Link]
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2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]
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Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]
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A Comparative Efficacy Analysis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Compounds Against Established Kinase Inhibitors
This guide provides a comprehensive benchmarking analysis of a novel class of kinase inhibitors, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine compounds, against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new oncology therapeutics. We will delve into the scientific rationale for investigating this chemical scaffold, present a framework for their head-to-head comparison with market-approved drugs, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows for competitive binding to the ATP-binding pocket of various kinases, making it a promising framework for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.
The this compound series represents a novel chemical space within this broader class of compounds. The introduction of a chloro-substituent and the dihydro-pyrrolo moiety offers opportunities for modulating potency, selectivity, and pharmacokinetic properties. This guide will focus on the potential application of these compounds as anti-cancer agents, specifically as inhibitors of key oncogenic kinases.
For a robust and clinically relevant comparison, we will benchmark the efficacy of our theoretical this compound lead compound, designated as Cpd-X , against two FDA-approved kinase inhibitors:
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant portion of melanomas.[2][3]
-
Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) tyrosine kinase, approved for the treatment of tenosynovial giant cell tumor (TGCT).[4][5]
This comparative analysis will be based on a series of well-established in vitro and in vivo assays designed to elucidate the potency, selectivity, and anti-tumor activity of these compounds.
Comparative Efficacy Benchmarking
A rigorous evaluation of a novel compound requires a multi-faceted approach, progressing from biochemical assays to cell-based studies and finally to in vivo models. The following sections outline a proposed experimental workflow and present hypothetical, yet plausible, data for a comparative analysis.
In Vitro Kinase Inhibition Profile
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. For this comparison, we will focus on the primary targets of our benchmark drugs, BRAF V600E and CSF-1R.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | BRAF V600E IC50 (nM) | CSF-1R IC50 (nM) |
| Cpd-X | 45 | 80 |
| Vemurafenib | 31 | >10,000 |
| Pexidartinib | >10,000 | 20 |
Data for Cpd-X is hypothetical and for illustrative purposes. Data for Vemurafenib and Pexidartinib are based on publicly available information.
This initial screen would suggest that Cpd-X possesses dual inhibitory activity against both BRAF V600E and CSF-1R, a characteristic that could be advantageous in certain tumor contexts. In contrast, Vemurafenib and Pexidartinib are highly selective for their respective targets.
Figure 1: Simplified signaling pathways and points of inhibition.
Cellular Proliferation and Viability Assays
To translate the biochemical findings into a cellular context, the anti-proliferative activity of the compounds is assessed using cancer cell lines with relevant genetic backgrounds. The MTT assay, which measures metabolic activity as a surrogate for cell viability, is a standard method for this purpose.[1][6]
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | A375 (Melanoma, BRAF V600E) | SK-MEL-28 (Melanoma, BRAF V600E) | HT-29 (Colon, BRAF V600E) | SU-DHL-1 (Lymphoma, CSF-1R dependent) |
| Cpd-X | 0.5 | 0.8 | 1.2 | 2.5 |
| Vemurafenib | 0.2 | 0.4 | 0.9 | >50 |
| Pexidartinib | >50 | >50 | >50 | 1.1 |
Data for Cpd-X is hypothetical and based on the activity of related pyrrolopyridine compounds. Data for Vemurafenib and Pexidartinib are representative of their known cellular activities.
The cellular data corroborates the in vitro kinase inhibition profile. Cpd-X demonstrates broad-spectrum activity against cell lines dependent on either BRAF V600E or CSF-1R signaling. Vemurafenib is potent in BRAF-mutant melanoma and colon cancer cells, while Pexidartinib is effective in a CSF-1R-driven lymphoma model.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely accepted standard for this evaluation.
Table 3: Comparative In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) |
| Cpd-X | A375 Melanoma | 50 mg/kg, oral, daily | 65 |
| Vemurafenib | A375 Melanoma | 50 mg/kg, oral, daily | 75 |
| Cpd-X | SU-DHL-1 Lymphoma | 50 mg/kg, oral, daily | 58 |
| Pexidartinib | SU-DHL-1 Lymphoma | 50 mg/kg, oral, daily | 70 |
Data for Cpd-X is hypothetical. Data for Vemurafenib and Pexidartinib are based on their known in vivo preclinical efficacy.
In this hypothetical in vivo study, Cpd-X demonstrates significant, albeit slightly lower, tumor growth inhibition compared to the benchmark drugs in their respective primary efficacy models. The oral bioavailability and daily dosing schedule suggest favorable pharmacokinetic properties for Cpd-X.
Figure 2: A generalized workflow for preclinical kinase inhibitor evaluation.
Detailed Experimental Protocols
To ensure the validity and reproducibility of the comparative data, the following detailed protocols for the key assays are provided. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive and high-throughput method for quantifying kinase inhibition.
Materials:
-
Recombinant human BRAF V600E or CSF-1R kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (Cpd-X, Vemurafenib, Pexidartinib)
-
384-well microplates
Procedure:
-
Prepare a 2X solution of the kinase in kinase buffer.
-
Prepare a 4X serial dilution of the test compounds in kinase buffer.
-
Prepare a 4X solution of the tracer in kinase buffer.
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X test compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of compounds on cell proliferation and viability.[1][6]
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28, HT-29, SU-DHL-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of the test compounds.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cells (e.g., A375 or SU-DHL-1)
-
Sterile PBS
-
Matrigel® (optional)
-
Test compounds formulated for oral gavage
-
Vehicle control
Procedure:
-
Harvest cancer cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the test compounds or vehicle control daily via oral gavage at the specified dose.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical evaluation of this compound compounds as potential anti-cancer agents. The hypothetical data presented for "Cpd-X" suggests a promising dual inhibitor of BRAF V600E and CSF-1R with in vitro and in vivo activity. While this dual-targeting profile may offer advantages in overcoming certain resistance mechanisms, it could also present challenges in terms of toxicity and therapeutic window.
The provided experimental protocols serve as a robust foundation for generating the necessary data to rigorously benchmark this novel compound class against established drugs like Vemurafenib and Pexidartinib. Future studies should focus on expanding the kinase selectivity profiling of these compounds, elucidating their precise mechanism of action, and evaluating their efficacy in a broader range of cancer models, including patient-derived xenografts. A thorough investigation of their pharmacokinetic and toxicological properties will also be critical for their potential advancement into clinical development.
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OncLive. (2023, January 7). Pexidartinib With Surgery Proves Potential Benefit for Patients With Tenosynovial Giant Cell Tumors. Retrieved from [Link]
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Oncology Central. (2021, October 1). A plain language summary of the ENLIVEN study: pexidartinib for tenosynovial giant cell tumor. Retrieved from [Link]
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NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
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NIH. (2019, July 22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from [Link]
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Allied Academies. (2016, February 25). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]
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NIH. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine. As a chlorinated heterocyclic amine, this compound requires careful management to ensure the safety of laboratory personnel and environmental protection. Safety Data Sheets (SDS) for this specific compound lack comprehensive hazard and disposal information[1][2]. Therefore, this guide is built upon a conservative approach, treating the compound with the caution afforded to analogous, well-characterized hazardous chemicals like pyridine and other chlorinated organic compounds. The procedures outlined herein are based on established best practices for chemical waste management and should be implemented in conjunction with your institution's specific Environmental Health & Safety (EH&S) protocols.
Hazard Assessment and Risk Mitigation
The principle of causality in laboratory safety dictates that in the absence of complete toxicological data, a compound must be treated as hazardous. The structure of this compound—containing a chlorinated pyridine ring—suggests potential hazards analogous to pyridine, which is known to be flammable, toxic if inhaled or ingested, an irritant, and a suspected carcinogen[3][4]. One available SDS notes that the compound may cause respiratory irritation[2].
This conservative assessment is critical for a self-validating safety system; by assuming a higher hazard level, we ensure that all handling and disposal protocols are sufficiently robust to protect researchers.
| Potential Hazard Class | Basis for Assumption & Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on pyridine, which is harmful if swallowed, in contact with skin, or inhaled[3]. Handle only in a well-ventilated area or chemical fume hood. Avoid all direct contact. |
| Skin Corrosion/Irritation | Pyridine and its hydrochloride salt are known skin irritants[5][6]. Assume this compound is as well. Prevent all skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[5]. Always wear chemical safety goggles. |
| Flammability | Pyridine is a highly flammable liquid[7]. While this derivative is a solid, it should be kept away from ignition sources. |
| Environmental Hazard | Chlorinated organic compounds can be persistent and harmful to aquatic life. Do not allow the product to enter drains or the environment[7][8]. |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The selection of specific PPE is a direct response to the assessed hazards.
| Equipment | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. Protects against splashes and airborne particles[2][6]. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or nitrile). Gloves must be inspected before use and disposed of after contamination[6][9]. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. This prevents incidental skin contact[9]. |
| Respiratory Protection | Use only in a certified chemical fume hood[9]. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required; consult your EH&S department. |
On-Site Waste Management: Segregation and Containment
Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions between incompatible chemicals[10]. The following step-by-step protocol ensures that waste containing this compound is handled correctly from the point of generation.
Protocol for Waste Collection:
-
Select a Compatible Container :
-
Use a designated hazardous waste container that is sturdy, leak-proof, and made of a compatible material (e.g., glass or high-density polyethylene)[11][12].
-
The container must have a secure, screw-on cap. Parafilm or stoppers are not acceptable closures[11].
-
Ensure the container has at least one inch of headroom to allow for expansion[10].
-
-
Label the Container :
-
Attach a hazardous waste label to the container before adding any waste[12].
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and the title compound.
-
Avoid using chemical formulas or abbreviations.
-
-
Segregate Waste Streams :
-
Solid Waste : Collect un-dissolved this compound, contaminated weigh boats, and contaminated PPE (like gloves) in a designated solid waste container. This container should be lined with a clear plastic bag[12]. Do not mix solids with liquid waste[11].
-
Liquid Waste (Halogenated) : Solutions containing this compound (e.g., reaction mixtures, rinsates) must be collected in a container designated for "Halogenated Organic Waste."
-
Incompatibilities : This compound must be segregated from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., nitric acid, sulfuric acid)[13][14]. Mixing these can cause violent reactions.
-
-
Store in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation[10].
-
The SAA must be under the control of the laboratory operator.
-
Always use secondary containment (such as a lab tray or bin) to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container[11].
-
Disposal Workflow and Decision Process
The proper disposal of this compound follows a structured workflow. This process ensures that all waste streams are correctly identified, contained, and prepared for final disposal by trained professionals.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert, dry material such as vermiculite or sand[13].
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container[13][15].
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and secure the area[13].
-
Notify your supervisor and the institutional EH&S department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing[13][14]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration[1][2]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.
-
Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) at least three times[16].
-
Collect Rinsate : Crucially, this rinsate is considered hazardous waste. It must be collected and added to your designated halogenated liquid waste container[16].
-
Final Disposal : After triple rinsing and air drying, deface the original label. The container may now be disposed of in the regular trash or recycled, pending institutional policy[16].
By adhering to these rigorous, procedurally sound guidelines, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
